2,4-Dichloropyrido[2,3-d]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-4-2-1-3-10-6(4)12-7(9)11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNSZGYDLUPWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623542 | |
| Record name | 2,4-Dichloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126728-20-9 | |
| Record name | 2,4-Dichloropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-pyrido[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloropyrido[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2,4-Dichloropyrido[2,3-d]pyrimidine, a key heterocyclic intermediate in the development of targeted therapeutics. This document details its physicochemical characteristics, synthesis, and reactivity, with a focus on its application in the synthesis of kinase inhibitors.
Core Chemical and Physical Properties
This compound is a chlorinated heterocyclic compound featuring a fused pyridine and pyrimidine ring system. Its chemical structure and properties make it a valuable scaffold in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂N₃ | --INVALID-LINK-- |
| Molecular Weight | 200.02 g/mol | --INVALID-LINK-- |
| CAS Number | 126728-20-9 | --INVALID-LINK-- |
| Melting Point | 157-158 °C | --INVALID-LINK-- |
| Boiling Point | 302.4±24.0 °C (Predicted) | --INVALID-LINK-- |
| Solubility | No experimental data available. Predicted to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |
Synthesis and Reactivity
The synthesis of this compound is a critical process for its utilization in drug discovery. A common synthetic route involves the chlorination of a dihydroxy precursor.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis starting from 2-aminonicotinic acid.
Step 1: Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
-
A mixture of 2-aminonicotinic acid and an excess of urea is heated at approximately 180-200°C for 4-6 hours.
-
The reaction mixture is then cooled to room temperature.
-
The solid residue is washed with water and then ethanol to remove any unreacted starting materials and byproducts.
-
The resulting solid, pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, is dried under vacuum.
Step 2: Chlorination to this compound
-
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is suspended in an excess of phosphorus oxychloride (POCl₃).
-
A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, is added to the suspension.
-
The mixture is heated to reflux (approximately 110-120°C) and maintained at this temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is cooled in an ice bath and then carefully quenched by the slow addition of crushed ice or cold water.
-
The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield this compound.
Reactivity Profile
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions at the 2- and 4-positions of the pyrimidine ring. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This regioselectivity allows for the sequential and controlled introduction of different nucleophiles, a key strategy in building molecular diversity for drug screening libraries.
Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols. The differential reactivity can be exploited by carefully controlling reaction conditions such as temperature and the nature of the nucleophile.
Role in Drug Development: A Scaffold for Kinase Inhibitors
The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By acting as an ATP-competitive inhibitor, pyrido[2,3-d]pyrimidine-based compounds can block the kinase's activity and disrupt downstream signaling pathways that promote cell proliferation and survival.
Several key signaling pathways are targeted by inhibitors derived from this scaffold:
-
RAS/RAF/MEK/ERK Pathway: This pathway is a central regulator of cell growth, differentiation, and survival.
-
PI3K/AKT/mTOR Pathway: This pathway is critical for cell proliferation, metabolism, and survival.
-
JAK/STAT Pathway: This pathway is involved in the signaling of numerous cytokines and growth factors, playing a key role in immunity and inflammation.
The following diagrams illustrate these critical signaling pathways and the point of inhibition by pyrido[2,3-d]pyrimidine-based kinase inhibitors.
Figure 1: ATP-Competitive Kinase Inhibition by Pyrido[2,3-d]pyrimidine Derivatives.
Figure 2: Inhibition of the RAS/RAF/MEK/ERK Signaling Pathway.
Figure 3: Inhibition of the PI3K/AKT/mTOR Signaling Pathway.
Figure 4: Inhibition of the JAK/STAT Signaling Pathway.
Synthesis of 2,4-Dichloropyrido[2,3-d]pyrimidine from 6-Aminouracil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-Dichloropyrido[2,3-d]pyrimidine, a crucial scaffold in medicinal chemistry, starting from the readily available precursor, 6-aminouracil. This document details the synthetic pathway, experimental protocols, and relevant biological context, including the signaling pathways modulated by derivatives of this core structure.
Synthetic Pathway Overview
The synthesis of this compound from 6-aminouracil is a two-step process. The initial step involves the construction of the fused pyridine ring through a condensation reaction to form the intermediate, pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. The subsequent step is a chlorination reaction that converts the dione to the target 2,4-dichloro derivative.
Experimental Protocols
Step 1: Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
This procedure involves the cyclocondensation of 6-aminouracil with diethyl malonate in the presence of a strong base, sodium ethoxide.
Materials:
-
6-Aminouracil
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Water
-
Acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.
-
To this solution, add 6-aminouracil (1.0 equivalent) and diethyl malonate (1.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with acetic acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Step 2: Synthesis of this compound
This step involves the chlorination of the intermediate dione using phosphorus oxychloride.
Materials:
-
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as catalyst)
-
Crushed ice
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, suspend pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents). A catalytic amount of pyridine can be added.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and cautiously, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography.
Quantitative Data Summary
The following tables summarize the typical reaction parameters and yields for the two-step synthesis.
Table 1: Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
| Parameter | Value | Reference |
| Reactants | 6-Aminouracil, Diethyl Malonate, Sodium Ethoxide | General procedure |
| Solvent | Absolute Ethanol | General procedure |
| Temperature | Reflux | General procedure |
| Reaction Time | 6-8 hours | General procedure |
| Yield | ~60-70% | Estimated |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Reactant | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | [1] |
| Reagent | Phosphorus Oxychloride (POCl₃) | [1] |
| Equivalents of POCl₃ | 5-10 | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 4-8 hours | [1] |
| Yield | ~85% | Estimated for analogous systems |
Biological Context and Signaling Pathways
The pyrido[2,3-d]pyrimidine scaffold is a prominent pharmacophore found in numerous compounds with significant biological activity, particularly as kinase inhibitors in cancer therapy.[2] Derivatives of this compound serve as key intermediates in the synthesis of these bioactive molecules. The primary targets of these derivatives often lie within critical cellular signaling pathways that regulate cell proliferation, survival, and differentiation.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][4] Aberrant EGFR signaling is a hallmark of many cancers, leading to uncontrolled cell growth. Pyrido[2,3-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.[5]
CDK Signaling Pathway
Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[6] Dysregulation of CDK activity is a common feature of cancer, leading to unchecked cell division. Several pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of various CDKs, thereby halting the cell cycle and inducing apoptosis in cancer cells.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[7][8] This pathway is frequently hyperactivated in various cancers. Pyrido[2,3-d]pyrimidine-based compounds have been developed as dual PI3K/mTOR inhibitors, showing promise in cancer therapy.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a key enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[2] Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for anticancer and antimicrobial agents. Certain pyrido[2,3-d]pyrimidine derivatives have been designed as potent DHFR inhibitors.[9]
Conclusion
The synthesis of this compound from 6-aminouracil provides a versatile platform for the development of novel therapeutic agents. The straightforward two-step synthesis, involving a cyclocondensation followed by chlorination, allows for the efficient production of this key intermediate. The diverse biological activities of its derivatives, particularly as inhibitors of critical signaling pathways in cancer, underscore the importance of this scaffold in modern drug discovery and development. This guide provides the foundational synthetic knowledge and biological context for researchers to further explore the potential of the pyrido[2,3-d]pyrimidine core.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,4-Dichloropyrido[2,3-d]pyrimidine (CAS No. 126728-20-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2,4-Dichloropyrido[2,3-d]pyrimidine, a key heterocyclic intermediate in the synthesis of various biologically active compounds. This document details its chemical and physical properties, provides a comprehensive synthesis protocol, and explores its reactivity, with a focus on nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, it highlights its crucial role as a building block for potent kinase inhibitors in drug discovery, particularly in the development of anticancer therapeutics targeting signaling pathways such as EGFR and PI3K/mTOR. Detailed experimental procedures and graphical representations of synthetic and biological pathways are included to support researchers in their laboratory work and drug development endeavors.
Chemical and Physical Properties
This compound is a solid, heterocyclic compound. The physical and chemical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 126728-20-9 |
| Molecular Formula | C₇H₃Cl₂N₃ |
| Molecular Weight | 200.03 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 153-157 °C |
| Boiling Point | 344.5±39.0 °C at 760 mmHg |
| Density | 1.573±0.06 g/cm³ |
| Flash Point | 162.2±27.1 °C |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-aminonicotinic acid. The first step involves the cyclization with urea to form the dihydroxy intermediate, followed by chlorination.
Experimental Protocol:
Step 1: Synthesis of Pyrido[2,3-d]pyrimidine-2,4-diol
-
In a round-bottom flask, a mixture of 2-aminonicotinic acid (1 mole) and urea (2.5 moles) is heated at 180-190 °C for 4 hours.
-
The reaction mixture is then cooled to room temperature.
-
The solidified mass is treated with a 10% sodium hydroxide solution to dissolve the product.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is then acidified with concentrated hydrochloric acid to a pH of 3-4.
-
The precipitated solid is filtered, washed thoroughly with water, and dried to yield Pyrido[2,3-d]pyrimidine-2,4-diol.
Step 2: Synthesis of this compound
-
A mixture of Pyrido[2,3-d]pyrimidine-2,4-diol (1 mole) and phosphorus oxychloride (POCl₃) (5 moles) is heated at reflux (approximately 110-120 °C) for 6 hours.[1]
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed with cold water until the washings are neutral, and then dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Chemical Reactivity and Experimental Protocols
This compound is a versatile intermediate due to the presence of two reactive chlorine atoms. The chlorine atom at the C4 position is generally more susceptible to nucleophilic substitution than the one at the C2 position. This differential reactivity allows for sequential and regioselective functionalization.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridopyrimidine ring system facilitates nucleophilic aromatic substitution.
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., acetonitrile, DMF, or isopropanol) is added the nucleophile (1-1.2 equivalents) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (1.5-2 equivalents).
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. These reactions are extensively used to introduce aryl or heteroaryl moieties at the C4 or C2 positions.
-
In a reaction vessel, this compound (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.1 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents) are combined.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., toluene/ethanol/water, dioxane/water) is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated.
-
The residue is purified by column chromatography to afford the desired coupled product.
Applications in Drug Discovery
This compound is a valuable scaffold for the synthesis of kinase inhibitors, which are a major class of anticancer drugs. The pyridopyrimidine core mimics the purine structure of ATP, allowing these inhibitors to bind to the ATP-binding site of kinases and block their activity.
EGFR Inhibitors
Derivatives of this compound have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[1] The synthesis involves sequential nucleophilic substitution at the C4 and C2 positions to introduce various side chains that enhance binding affinity and selectivity for mutant forms of EGFR, such as L858R/T790M.[1]
PI3K/mTOR Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade often dysregulated in cancer. This compound serves as a starting material for the synthesis of dual PI3K/mTOR inhibitors. For instance, it is a key intermediate in the synthesis of Vistusertib (AZD2014), an investigational mTOR inhibitor.[2]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its differential reactivity at the C2 and C4 positions allows for the controlled and sequential introduction of various functional groups, making it an ideal scaffold for the construction of complex molecules. Its prominent role in the synthesis of potent kinase inhibitors underscores its importance in the development of targeted cancer therapies. This guide provides essential technical information and protocols to facilitate its use in research and drug discovery.
References
- 1. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dichloropyrido[2,3-d]pyrimidine: Structure, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloropyrido[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, nitrogen-rich scaffold serves as a versatile building block for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of its structure, IUPAC nomenclature, synthesis, and its pivotal role as a key intermediate in the development of targeted therapeutics, with a particular focus on the mTOR signaling pathway.
Structure and IUPAC Name
The chemical structure of this compound consists of a fused pyrimidine and pyridine ring system, with chlorine atoms substituted at the 2 and 4 positions of the pyrimidine ring.
IUPAC Name: this compound[1]
Chemical Formula: C7H3Cl2N3[1]
Molecular Weight: 199.03 g/mol
CAS Number: 126728-20-9[2]
Canonical SMILES: C1=CC2=C(N=C1)N=C(N=C2Cl)Cl[1]
Physicochemical and Spectroscopic Data
While detailed analytical data for this compound is not extensively published, data for the closely related compound 2,4-dichloropyrimidine and various pyrido[2,3-d]pyrimidine derivatives provide valuable insights into its characteristics.
Table 1: Physicochemical Properties of 2,4-Dichloropyrimidine (a related compound)
| Property | Value |
| Molecular Formula | C4H2Cl2N2 |
| Molecular Weight | 148.98 g/mol [3] |
| Melting Point | 57-61 °C |
| Boiling Point | 101 °C at 23 mmHg |
| Appearance | Solid |
Table 2: Spectroscopic Data for Pyrido[2,3-d]pyrimidine Derivatives
| Spectroscopic Technique | Observed Features for Derivatives |
| IR (KBr, cm-1) | Bands around 3200-3400 (N-H stretching), 1650-1750 (C=O stretching in amide derivatives), and 1550-1600 (C=N stretching of the pyrimidine ring) are characteristic.[4] |
| 1H NMR (DMSO-d6, δ ppm) | Aromatic protons of the pyridine ring typically appear in the range of 7.0-9.0 ppm. Protons of substituents will have characteristic shifts. |
| 13C NMR (DMSO-d6, δ ppm) | Carbons of the fused ring system typically resonate between 100-165 ppm. Carbonyl carbons in derivatives appear further downfield. |
| Mass Spectrometry (m/z) | The molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of chlorine and other substituents are expected. Predicted [M+H]+ for the title compound is 199.97768.[1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from readily available precursors. A common synthetic route involves the construction of the pyrido[2,3-d]pyrimidine core followed by chlorination.
Experimental Protocol: General Synthesis
A widely employed method for the synthesis of this compound begins with 2-aminonicotinic acid.[2][5]
Step 1: Synthesis of 2,4-dihydroxypyrido[2,3-d]pyrimidine
-
2-aminonicotinic acid is reacted with urea.
-
The reaction mixture is heated at high temperature (e.g., 160 °C) for several hours.[5]
-
Upon cooling, the solid product, 2,4-dihydroxypyrido[2,3-d]pyrimidine, is isolated.
Step 2: Chlorination to this compound
-
The 2,4-dihydroxypyrido[2,3-d]pyrimidine intermediate is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl3).[5]
-
The reaction is typically carried out at an elevated temperature (e.g., 110-160 °C) for several hours.[5]
-
After the reaction is complete, the excess POCl3 is carefully removed, often by distillation under reduced pressure.
-
The reaction mixture is then cautiously quenched with ice water.
-
The resulting precipitate, this compound, is collected by filtration, washed, and dried.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Application in Drug Discovery: A Key Intermediate for mTOR Inhibitors
This compound is a crucial intermediate in the synthesis of Vistusertib (AZD2014), a potent and selective dual inhibitor of mTORC1 and mTORC2.[6] The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[7] Dysregulation of the mTOR pathway is implicated in various cancers.[8]
The PI3K/Akt/mTOR Signaling Pathway and Inhibition by Vistusertib
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth and proliferation in response to growth factors. Vistusertib exerts its anticancer effects by inhibiting both mTORC1 and mTORC2 complexes, leading to a comprehensive blockade of this pathway.[8][9]
Caption: PI3K/Akt/mTOR Signaling Pathway and Vistusertib Inhibition.
Experimental Protocols for Assessing mTOR Inhibition
The efficacy of mTOR inhibitors synthesized from this compound can be evaluated using various in vitro assays.
1. In Vitro mTOR Kinase Assay
This assay directly measures the inhibitory effect on mTOR kinase activity.
-
Objective: To determine the IC50 value of the test compound against mTOR kinase.
-
Procedure:
-
Active mTOR enzyme is incubated with a specific substrate (e.g., inactive S6K protein) in a kinase buffer containing ATP.[10]
-
The test compound (e.g., Vistusertib) is added at various concentrations.
-
The reaction is allowed to proceed at 30°C for a defined period (e.g., 30 minutes).[10]
-
The reaction is stopped, and the level of substrate phosphorylation is quantified, typically by Western blotting using a phospho-specific antibody.[10]
-
2. Western Blot Analysis of mTOR Signaling in Cells
This method assesses the inhibition of mTOR signaling within a cellular context.
-
Objective: To measure the phosphorylation status of downstream targets of mTORC1 and mTORC2 in treated cells.
-
Procedure:
-
Cancer cell lines (e.g., MCF-7) are cultured and treated with the test compound at various concentrations for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated forms of mTOR targets, such as p-S6K (for mTORC1 activity) and p-Akt (Ser473) (for mTORC2 activity).[11][12]
-
Total protein levels of S6K and Akt are also measured as loading controls.
-
HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.[11]
-
Band intensities are quantified to determine the extent of inhibition.
-
Table 3: Quantitative Data for Vistusertib (AZD2014)
| Parameter | Value | Cell Line/System |
| IC50 (mTOR enzyme) | 2.81 nM | Recombinant mTOR enzyme |
| IC50 (p-S6, mTORC1) | 210 nM | MDAMB468 cells |
| IC50 (p-Akt, mTORC2) | 78 nM | MDAMB468 cells[13] |
Conclusion
This compound is a valuable and versatile chemical intermediate. Its structure is amenable to a variety of chemical modifications, making it a key building block in the synthesis of complex bioactive molecules. Its role in the development of the dual mTORC1/mTORC2 inhibitor Vistusertib highlights its significance in the field of oncology drug discovery. The synthetic routes and experimental protocols described in this guide provide a solid foundation for researchers and scientists working to develop novel therapeutics targeting critical signaling pathways in human diseases.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prospective phase II trial of the dual mTORC1/2 inhibitor vistusertib for progressive or symptomatic meningiomas in persons with neurofibromatosis 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
physical properties like melting point and solubility of 2,4-Dichloropyrido[2,3-d]pyrimidine
A Technical Guide to the Physical Properties of 2,4-Dichloropyrido[2,3-d]pyrimidine
This document provides a detailed overview of the known physical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The information presented herein is intended to support research and development activities by providing key data on its melting point and solubility, alongside standardized experimental protocols for verification.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, purification, and application in synthetic chemistry.
The following table summarizes the key quantitative physical data available for this compound.
| Property | Value | Notes |
| Molecular Formula | C₇H₃Cl₂N₃ | - |
| Melting Point | 157-158 °C | Decomposes |
| Appearance | Crystalline solid | General observation |
| Water Solubility | Slightly soluble | Qualitative data. For the related compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, it is poorly soluble in water.[1] |
| Organic Solvent Solubility | Soluble | Soluble in solvents like Dimethyl Sulfoxide (DMSO), ethyl acetate, and methanol.[2] For the related compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, it exhibits good solubility in ethanol, methanol, and DMSO.[1] |
Experimental Protocols
The following sections detail standardized methodologies for determining the melting point and solubility of this compound.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound.
Apparatus:
-
Capillary melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital equivalent)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small sample of this compound is finely ground to a powder using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped on a hard surface to pack the sample into the sealed end. This is repeated until a sample column of 2-3 mm is achieved.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a rate of 10-15 °C per minute initially. As the temperature approaches the expected melting point (around 140 °C), the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Apparatus:
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Vials or flasks with screw caps
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vial is placed in a shaker bath set to a constant temperature (e.g., 25 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted with a suitable solvent, and analyzed using a calibrated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
Calculation: The solubility is calculated based on the measured concentration and expressed in units such as mg/mL or mol/L.
Synthesis Pathway Overview
This compound is a key intermediate in the synthesis of more complex molecules, particularly those with therapeutic potential. A common synthetic route starts from 2-aminonicotinic acid.[3]
The synthesis involves the following key transformations:
-
Ring Closure: 2-Aminonicotinic acid is reacted with urea to form 2,4-dihydroxypyrido[2,3-d]pyrimidine.
-
Chlorination: The dihydroxy intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product, this compound.[4]
This dichloro-derivative serves as a versatile building block, where the two chlorine atoms act as leaving groups for subsequent nucleophilic substitution reactions at positions 2 and 4, allowing for the introduction of various functional groups.[5]
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. 2,4-Dichloro-7H-pyrrolo (2,3-d)pyrimidine CAS 90213-66-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound | 126728-20-9 [chemicalbook.com]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Spectroscopic and Synthetic Profile of 2,4-Dichloropyrido[2,3-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic context of 2,4-Dichloropyrido[2,3-d]pyrimidine, a key intermediate in the development of various biologically active compounds. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a combination of predicted data, analysis of closely related analogues, and generalized experimental protocols to serve as a valuable resource for researchers.
Mass Spectrometry Data
Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₇H₃Cl₂N₃), the predicted mass spectrometric data is summarized below.[1]
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 199.97768 | 133.4 |
| [M+Na]⁺ | 221.95962 | 145.9 |
| [M-H]⁻ | 197.96312 | 133.3 |
| [M+NH₄]⁺ | 217.00422 | 151.1 |
| [M+K]⁺ | 237.93356 | 140.3 |
| [M]⁺ | 198.96985 | 136.2 |
| [M]⁻ | 198.97095 | 136.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring.
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |
| H-5 | ~8.8 - 9.2 | Doublet |
| H-6 | ~7.5 - 7.9 | Triplet |
| H-7 | ~8.5 - 8.9 | Doublet |
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbons attached to chlorine (C-2 and C-4) and the carbons in the pyridine ring will have distinct chemical shifts.
| Carbon | Predicted Chemical Shift (δ) ppm |
| C-2 | ~160 - 165 |
| C-4 | ~165 - 170 |
| C-4a | ~120 - 125 |
| C-5 | ~150 - 155 |
| C-6 | ~125 - 130 |
| C-7 | ~140 - 145 |
| C-8a | ~155 - 160 |
Infrared (IR) Spectroscopy Data
The IR spectrum provides information about the functional groups present in a molecule. For this compound, the characteristic absorption bands are expected to arise from the aromatic C-H and C=C/C=N stretching and bending vibrations, as well as the C-Cl stretching.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C and C=N Stretching | 1550 - 1650 |
| C-Cl Stretch | 700 - 850 |
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for pyrido[2,3-d]pyrimidine derivatives, based on common laboratory practices.
NMR Spectroscopy
A sample of the compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
IR Spectroscopy
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded by dissolving the sample in a suitable solvent (e.g., chloroform) and placing the solution between salt plates.
Mass Spectrometry
Mass spectra can be acquired using various ionization techniques, such as Electron Impact (EI) or Electrospray Ionization (ESI). For EI, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. For ESI, the sample is dissolved in a suitable solvent and infused into the spectrometer, where it is ionized by a high voltage. The resulting ions are then separated based on their mass-to-charge ratio.
Synthetic Pathway and Experimental Workflow
This compound is a key synthetic intermediate. A common route to its synthesis involves the chlorination of the corresponding dihydroxy precursor.
The experimental workflow for the synthesis typically involves the following steps:
-
Reaction Setup : The starting material, 2,4-dihydroxypyrido[2,3-d]pyrimidine, is added to a reaction vessel with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).
-
Heating : The reaction mixture is heated under reflux for several hours to ensure complete conversion.
-
Workup : After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃.
-
Extraction : The product is then extracted from the aqueous mixture using an appropriate organic solvent, such as dichloromethane or ethyl acetate.
-
Purification : The combined organic layers are dried and the solvent is evaporated. The crude product is then purified, typically by column chromatography, to yield pure this compound.
This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. Researchers are encouraged to use this information as a starting point and to consult the primary literature for more specific details related to their particular applications.
References
The Diverse Biological Activities of Pyridopyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridopyrimidine derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, leading to potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects. This technical guide provides an in-depth overview of the core biological activities of pyridopyrimidine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Anticancer Activity
Pyridopyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis. Their mechanisms of action often involve the inhibition of key enzymes in signaling pathways that are frequently dysregulated in cancer.
Inhibition of Protein Kinases
A primary mechanism by which pyridopyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling.
PIM-1 Kinase: The PIM-1 kinase, a serine/threonine kinase, is a proto-oncogene that plays a vital role in cell survival and proliferation. Overexpression of PIM-1 is observed in various cancers. Certain pyridopyrimidine derivatives have been shown to be potent inhibitors of PIM-1 kinase. For instance, compounds 4 and 10 from a recent study exhibited potent PIM-1 kinase inhibition with IC50 values of 11.4 nM and 17.2 nM, respectively.
PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in many human cancers. Pyridopyrimidine-based compounds have been developed as dual PI3K/mTOR inhibitors, demonstrating nanomolar enzymatic and cellular activities.
EGFR and CDK4/Cyclin D1: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation. Cyclin-dependent kinase 4 (CDK4) and its regulatory partner Cyclin D1 are key regulators of the G1 phase of the cell cycle. Some pyridopyrimidine derivatives have been designed as dual inhibitors of EGFR and CDK4/cyclin D1. For example, a pyrazol-1-yl pyridopyrimidine derivative was found to be highly active against HeLa, MCF-7, and HepG-2 cancer cell lines with IC50 values of 9.27, 7.69, and 5.91 µM, respectively.
Below is a diagram illustrating the general mechanism of kinase inhibition by pyridopyrimidine derivatives.
Caption: General workflow of kinase inhibition by pyridopyrimidine derivatives.
Cytotoxic Activity
The anticancer potential of pyridopyrimidine derivatives is often evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine derivatives | MCF-7 (Breast) | 0.57 - 3.15 | |
| Pyrido[2,3-d]pyrimidine derivatives | HepG2 (Liver) | 0.99 - 4.16 | |
| Pyrazol-1-yl pyridopyrimidine | HeLa (Cervical) | 9.27 | |
| Pyrazol-1-yl pyridopyrimidine | MCF-7 (Breast) | 7.69 | |
| Pyrazol-1-yl pyridopyrimidine | HepG-2 (Liver) | 5.91 | |
| Substituted pyrido[2,3-d]pyrimidinones | HepG-2 (Liver) | 0.3 | |
| Substituted pyrido[2,3-d]pyrimidinones | PC-3 (Prostate) | 5.47 | |
| Substituted pyrido[2,3-d]pyrimidinones | HCT-116 (Colon) | 5.9 |
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Pyridopyrimidine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.
Antibacterial and Antifungal Susceptibility
The antimicrobial efficacy of these derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyridothienopyrimidine derivatives | S. aureus | 15.63 | |
| Pyridothienopyrimidine derivatives | B. subtilis | 15.63 | |
| Pyridothienopyrimidine derivatives | Gram-negative strains | 7.81 - 31.25 | |
| 2,4-disubstituted-6-thiophenyl-pyrimidine | MRSA | 2 | |
| 2,4-disubstituted-6-thiophenyl-pyrimidine | VREs | 2 |
Antiviral Activity
Several pyridopyrimidine derivatives have been investigated for their potential to inhibit the replication of various viruses. Their mechanism of action can involve targeting viral enzymes or host factors essential for viral propagation. For example, certain 7-amino- and 7-oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidines have shown good activity against Herpes Simplex Virus (HSV). More recently, with the emergence of new viral threats, the pyrimidino[4,5-d]pyrimidine scaffold has been identified as a promising framework for developing agents against human coronaviruses like HCoV-229E.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Pyridopyrimidine derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of the inflammatory response. Some pyrimidine derivatives have shown high selectivity towards COX-2, comparable to the established anti-inflammatory drug meloxicam. Pyridopyrimidinone derivatives have also been reported to exhibit potent inhibition of carrageenan-induced edema, a common in vivo model for inflammation.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Test pyridopyrimidine compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the pyridopyrimidine derivatives (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Caption: A simplified workflow for the MTT cytotoxicity assay.
Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.
Materials:
-
384-well white, flat-bottom assay plates
-
Pyridopyrimidine-based test compounds in DMSO
-
Recombinant kinase (e.g., PIM-1, PI3K)
-
Kinase-specific peptide substrate
-
Assay buffer
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
Luminescence plate reader
Procedure:
-
Prepare serial dilutions of the pyridopyrimidine compounds in DMSO.
-
Dispense a small volume (e.g., 1 µL) of the compound dilutions into the wells of the 384-well plate. Include DMSO-only (vehicle) and no-kinase controls.
-
Prepare a kinase reaction mixture containing the assay buffer, kinase, and peptide substrate.
-
Initiate the reaction by adding the kinase reaction mixture to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and generate a luminescent signal by adding the ATP detection reagent to all wells.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence intensity using a plate reader.
-
Calculate the percent inhibition based on the signals from the control wells.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Test pyridopyrimidine compounds
-
Bacterial or fungal cultures
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Spectrophotometer or microplate reader
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrido[2,3-d]pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to its designation as a "privileged scaffold." This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to this vital heterocyclic system, offering detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of reaction pathways.
Discovery and Early History: The Pioneering Work of Robins and Hitchings
The journey of the pyrido[2,3-d]pyrimidine scaffold began in the mid-20th century. The foundational synthetic work was laid down by Roland K. Robins and George H. Hitchings, who first reported a systematic synthesis in a seminal 1958 publication in the Journal of the American Chemical Society.[1] Their approach centered on the annulation of a pyridine ring onto a pre-existing pyrimidine moiety. A key strategy involved the condensation of 4-aminopyrimidines with 1,3-dicarbonyl compounds.[1] An even earlier patent filed by the same researchers in 1953 detailed the preparation of 2,4-diaminopyrido[2,3-d]pyrimidine, showcasing the early recognition of this scaffold's potential. This initial work not only provided the first access to this heterocyclic system but also paved the way for the exploration of its biological activities, with early studies focusing on its potent inhibition of dihydrofolate reductase (DHFR).
Major Synthetic Strategies
The synthesis of the pyrido[2,3-d]pyrimidine core can be broadly categorized into two primary strategies: the construction of the pyridine ring onto a pyrimidine precursor and the formation of the pyrimidine ring on a pyridine scaffold. More recently, multi-component reactions have emerged as a powerful and efficient third approach.
Synthesis from Pyrimidine Precursors: Annulation of the Pyridine Ring
This is the most common and historically significant approach, utilizing appropriately substituted pyrimidines to construct the fused pyridine ring.
This classical method, pioneered by Robins and Hitchings, involves the reaction of 6-aminopyrimidines, such as 6-aminouracil, with 1,3-dicarbonyl compounds like acetylacetone. The reaction typically proceeds via an initial Michael addition followed by an intramolecular cyclization and dehydration to afford the pyrido[2,3-d]pyrimidine product.
Experimental Protocol: Synthesis of 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione [1]
-
Reactants: A mixture of 6-aminouracil (1.27 g, 0.01 mol) and acetylacetone (1.0 g, 0.01 mol) is prepared.
-
Reaction Conditions: The mixture is heated in the presence of a condensing agent such as polyphosphoric acid or 85% phosphoric acid.
-
Procedure: The reaction mixture is heated at a specified temperature (e.g., 100-120 °C) for a period of time (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography.
-
Work-up and Purification: Upon cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is then washed with water and can be further purified by recrystallization from a suitable solvent like ethanol to yield the desired 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
In recent years, one-pot, multi-component reactions (MCRs) have gained significant traction for the synthesis of pyrido[2,3-d]pyrimidines due to their efficiency, atom economy, and operational simplicity.[2] A common MCR involves the reaction of a 6-aminopyrimidine, an aldehyde, and an active methylene compound such as malononitrile. These reactions can often be promoted by catalysts or microwave irradiation.[2]
Experimental Protocol: One-Pot, Three-Component Synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles [2]
-
Reactants: A mixture of 4(6)-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol) is prepared.
-
Method A (Microwave Irradiation): The reactants are mixed in a suitable solvent (e.g., water or ethanol) and subjected to microwave irradiation at a specified power (e.g., 250 W) and temperature for a short duration (e.g., 5-10 minutes).
-
Method B (Catalytic): The reactants are refluxed in aqueous ethanol in the presence of a catalytic amount of diammonium hydrogen phosphate (DAHP, 10 mol%).
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the reaction mixture is cooled. The solid product that precipitates is collected by filtration and washed with boiling water to afford the pure product in high yield.
Synthesis from Pyridine Precursors: Annulation of the Pyrimidine Ring
An alternative and versatile strategy involves the construction of the pyrimidine ring onto a pre-existing, suitably functionalized pyridine. The most common starting material for this approach is 2-aminonicotinonitrile (2-amino-3-cyanopyridine) and its derivatives.
The general approach involves the reaction of the 2-amino group of the pyridine with a reagent that provides the remaining atoms of the pyrimidine ring. For example, reaction with formamide or urea can lead to the formation of the pyrimidine ring.
Experimental Protocol: Synthesis of 4-aminopyrido[2,3-d]pyrimidines from 2-aminonicotinonitrile
-
Reactants: 2-Aminonicotinonitrile is the key starting material.
-
Reaction with Guanidine: A mixture of 2-aminonicotinonitrile and guanidine hydrochloride is heated in the presence of a base such as sodium ethoxide in ethanol.
-
Procedure: The reaction mixture is refluxed for several hours. The cyclization occurs through the addition of the amino groups of guanidine to the nitrile function of the pyridine derivative, followed by ring closure to form the 2,4-diaminopyrido[2,3-d]pyrimidine.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is treated with water, and the solid product is collected by filtration. Purification is typically achieved by recrystallization.
Quantitative Data on Synthetic Methods
The following tables summarize representative yields for the synthesis of pyrido[2,3-d]pyrimidines using the discussed methodologies. It is important to note that yields can vary significantly based on the specific substrates, catalysts, and reaction conditions employed.
Table 1: Synthesis from Pyrimidine Precursors
| Starting Pyrimidine | Reagent(s) | Conditions | Product | Yield (%) | Reference |
| 6-Aminouracil | Acetylacetone | 85% H₃PO₄, heat | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | ~70-80% | [1] |
| 6-Amino-1,3-dimethyluracil | Dimethyl acetylenedicarboxylate | Protic media | 5-Carboxamido-7-oxopyrido[2,3-d]pyrimidine derivative | Good | [1] |
| 4(6)-Aminouracil, Benzaldehyde, Malononitrile | Microwave (250 W), H₂O | 7-Amino-5-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 95% | [2] | |
| 4(6)-Aminouracil, 4-Chlorobenzaldehyde, Malononitrile | DAHP (10 mol%), aq. EtOH, reflux | 7-Amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 92% | [2] |
Table 2: Synthesis from Pyridine Precursors
| Starting Pyridine | Reagent(s) | Conditions | Product | Yield (%) |
| 2-Aminonicotinonitrile | Guanidine hydrochloride, NaOEt | EtOH, reflux | 2,4-Diaminopyrido[2,3-d]pyrimidine | High |
| 2-Aminonicotinamide | Diethyl carbonate, NaOEt | EtOH, reflux | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Good |
| 2-Chloronicotinoyl chloride | Thiourea | Acetone, reflux | 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | Moderate |
Conclusion
The synthesis of the pyrido[2,3-d]pyrimidine scaffold has evolved significantly from the pioneering work of Robins and Hitchings. While the classical methods involving the condensation of aminopyrimidines with dicarbonyl compounds remain fundamental, the development of modern techniques, particularly multi-component reactions, has provided more efficient and environmentally benign routes to this important heterocyclic system. The versatility of these synthetic strategies has enabled the creation of a vast library of pyrido[2,3-d]pyrimidine derivatives, leading to the discovery of potent drug candidates with a wide range of therapeutic applications. For researchers in drug discovery and development, a thorough understanding of these synthetic pathways is crucial for the design and synthesis of novel and effective therapeutic agents based on this privileged scaffold.
References
2,4-Dichloropyrido[2,3-d]pyrimidine: A Versatile Heterocyclic Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry due to its presence in numerous biologically active compounds. Among its derivatives, 2,4-Dichloropyrido[2,3-d]pyrimidine stands out as a crucial and versatile building block. The two chlorine atoms on the pyrimidine ring serve as excellent leaving groups, enabling a wide array of chemical transformations, particularly nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This reactivity allows for the systematic and efficient introduction of diverse functionalities, making it an invaluable intermediate in the synthesis of targeted therapeutic agents, especially kinase inhibitors for anticancer therapies.
Synthesis of the Core Scaffold
The synthesis of this compound (3) is most commonly achieved through a two-step process starting from commercially available 2-aminonicotinic acid (1). The initial step involves a condensation reaction with urea to form the di-hydroxy intermediate, pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2). Subsequent chlorination, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), yields the target dichlorinated scaffold.
Detailed Experimental Protocol: Synthesis of this compound (3)
Step 1: Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2) A mixture of 2-aminonicotinic acid (1) and urea is heated at 180-200 °C for approximately 4-6 hours. The reaction mixture solidifies upon cooling. The solid mass is then triturated with water, filtered, and washed thoroughly with water and ethanol to yield the crude di-hydroxy product (2), which can be used in the next step without further purification.
Step 2: Synthesis of this compound (3) Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2) is added to an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is often added. The mixture is heated to reflux (approximately 110-120 °C) and maintained for 3-5 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice. The resulting precipitate is filtered, washed with cold water until neutral, and dried. Recrystallization from a suitable solvent like ethanol or acetonitrile affords the purified this compound (3).
| Step | Starting Material | Reagents | Key Conditions | Product | Typical Yield |
| 1 | 2-Aminonicotinic acid | Urea | 180-200 °C, 4-6 h | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | 85-95% |
| 2 | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | POCl₃, N,N-dimethylaniline (cat.) | Reflux, 3-5 h | This compound | 70-85% |
Chemical Reactivity and Regioselectivity
The key to the utility of this compound lies in the differential reactivity of the chlorine atoms at the C4 and C2 positions. In nucleophilic aromatic substitution (SNAr) reactions, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This regioselectivity is attributed to the greater electron-withdrawing effect of the adjacent pyridine nitrogen atom on the C4 position.
This allows for a sequential and controlled substitution strategy. A wide range of nucleophiles, including amines, thiols, and alcohols, can be introduced selectively at the C4 position under milder conditions. The second substitution at the C2 position typically requires more forcing conditions, such as higher temperatures or the use of a catalyst.
Technical Guide on the Safety and Handling of 2,4-Dichloropyrido[2,3-d]pyrimidine
Disclaimer: This document provides a technical overview of safety and handling precautions for 2,4-Dichloropyrido[2,3-d]pyrimidine. The information is compiled from safety data sheets of structurally similar compounds and should be used as a guide. It is imperative to consult the specific Safety Data Sheet (SDS) for the product you are using and to conduct a thorough risk assessment before handling this chemical. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is a chemical compound that should be handled with care due to its potential health hazards. Based on data from similar dichloropyrimidine compounds, it is classified as an irritant and may have other toxicological properties that have not been fully investigated.[1]
Primary Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2][3]
-
Harmful if Swallowed: Some related compounds are classified as harmful if swallowed.
Signal Word: Warning[2]
Hazard Statements (based on similar compounds):
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Quantitative Data Summary
The toxicological properties of this compound have not been fully investigated.[1] Therefore, specific quantitative data such as LD50/LC50 values are not available. The following table summarizes physical and chemical properties gathered from various sources for structurally related compounds.
| Property | Value | Source |
| Molecular Formula | C7H3Cl2N3 | [5] |
| Molecular Weight | 200.02 g/mol | [5] |
| Appearance | Off-white to light blue crystalline powder | [6] |
| Melting Point | 157-158 °C (decomposes) | [5] |
| Flash Point | 154.2±7.9 °C | [5] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [7] |
Experimental Protocols: Emergency Procedures
Detailed experimental protocols for handling emergencies involving this compound are crucial for ensuring laboratory safety.
First-Aid Measures
-
General Advice: In case of an accident or if you feel unwell, seek medical advice immediately and show the safety data sheet.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash off with soap and plenty of water for at least 15 minutes. Get medical attention.[1][3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1][2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3][8]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][8]
Accidental Release Measures
-
Personal Precautions: Avoid all personal contact, including inhalation of dust. Wear appropriate personal protective equipment (PPE).[6] Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled solid and place it into a suitable container for disposal. Avoid generating dust.[1]
Handling and Storage
-
Handling: Wash thoroughly after handling.[1] Use with adequate ventilation. Minimize dust generation and accumulation.[1] Avoid contact with eyes, skin, and clothing.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3][6] The compound may be light-sensitive, so store it protected from light.[1] For long-term storage, keep it refrigerated under an inert atmosphere.[7][8]
Visualizations
Experimental Workflow: Chemical Spill Response
Caption: Workflow for handling a chemical spill.
Logical Relationship: Personal Protective Equipment (PPE)
Caption: Recommended Personal Protective Equipment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 2,4-Dichloropyrido[3,2-d]pyrimidine | 39551-54-7 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Synthetic Routes to 2,4-Dichloropyrido[2,3-d]pyrimidine Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 2,4-dichloropyrido[2,3-d]pyrimidine derivatives. This class of compounds is of significant interest in medicinal chemistry, particularly as scaffolds for the development of potent kinase inhibitors.
The pyrido[2,3-d]pyrimidine core is a key pharmacophore found in numerous biologically active molecules. Notably, derivatives of this scaffold have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a crucial target in the treatment of non-small cell lung cancer (NSCLC). The 2,4-dichloro substituted analog serves as a versatile intermediate, allowing for selective functionalization at the 2- and 4-positions to generate a diverse library of compounds for drug discovery programs.
Synthetic Approach
A common and effective synthetic route to this compound initiates from the readily available starting material, 2-aminonicotinic acid. The synthesis proceeds through a two-step sequence involving an initial cyclization reaction to form the pyrido[2,3-d]pyrimidine-2,4-dione intermediate, followed by a chlorination step to yield the desired product.
Caption: Synthetic workflow for this compound derivatives.
Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Cyclization | 2-Aminonicotinic acid, Urea | 160 | 4-6 | Not specified | >300 |
| 2 | Chlorination | Pyrido[2,3-d]pyrimidine-2,4-dione, POCl₃ | 160 | 6 | ~85-95 (typical for similar chlorinations) | 154-156 |
Experimental Protocols
Step 1: Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione
This protocol describes the cyclization of 2-aminonicotinic acid with urea to form the pyrido[2,3-d]pyrimidine-2,4-dione intermediate.
Materials:
-
2-Aminonicotinic acid
-
Urea
-
High-temperature reaction vessel with a condenser
-
Heating mantle or oil bath
-
Stirring apparatus
Procedure:
-
In a high-temperature reaction vessel, thoroughly mix 2-aminonicotinic acid and a molar excess of urea (typically 5-10 equivalents).
-
Heat the mixture to 160°C with constant stirring. The reaction mixture will melt and then solidify as the reaction progresses.
-
Maintain the reaction at 160°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vessel to room temperature.
-
Add water to the solid residue and heat to boiling to dissolve any unreacted urea and other water-soluble impurities.
-
Filter the hot suspension and wash the collected solid with hot water, followed by ethanol.
-
Dry the resulting white to off-white solid, which is the pyrido[2,3-d]pyrimidine-2,4-dione, under vacuum. The product is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound
This protocol details the chlorination of pyrido[2,3-d]pyrimidine-2,4-dione using phosphorus oxychloride (POCl₃).
Materials:
-
Pyrido[2,3-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
Reaction flask with a reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a reaction flask equipped with a reflux condenser, suspend pyrido[2,3-d]pyrimidine-2,4-dione in an excess of phosphorus oxychloride (typically 5-10 equivalents).
-
Heat the mixture to reflux (approximately 160°C) with vigorous stirring.
-
Maintain the reaction at reflux for 6 hours. The reaction mixture should become a clear solution.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.
Biological Context: Inhibition of the EGFR Signaling Pathway
Derivatives of this compound have shown significant promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. In many cancers, particularly non-small cell lung cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation and survival. By targeting the ATP-binding site of the EGFR kinase domain, these inhibitors can block the downstream signaling cascades, including the MAPK, PI3K/Akt, and STAT3 pathways, ultimately leading to apoptosis of cancer cells.
Caption: EGFR signaling pathway and its inhibition by pyrido[2,3-d]pyrimidine derivatives.
Application Notes and Protocols: Suzuki Coupling Reactions of 2,4-Dichloropyrido[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities, including potent kinase inhibitors.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.[2] This document provides detailed application notes and protocols for the regioselective Suzuki coupling of 2,4-Dichloropyrido[2,3-d]pyrimidine with various boronic acids, a key transformation for the diversification of this important scaffold and the generation of libraries of potential drug candidates.
Regioselectivity
In the Suzuki coupling of this compound, the reaction predominantly occurs at the C4 position. This regioselectivity is attributed to the higher reactivity of the C4-chloro substituent compared to the C2-chloro substituent in the palladium-catalyzed cross-coupling process.[3][4] While methods for C2-selective coupling exist, they typically require specific ligands and conditions and are less common.[5] This inherent C4-selectivity allows for a controlled, stepwise functionalization of the pyrido[2,3-d]pyrimidine core.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the C4-selective Suzuki coupling of this compound and its analogues with various arylboronic acids.
Table 1: Optimization of Reaction Conditions for C4-Selective Suzuki Coupling
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 81 |
| 2 | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Toluene/Ethanol/H₂O | 55 | 12 h | 51 |
| 3 | Pd₂(dba)₃ (2) / P(t-Bu)₃ (4) | K₃PO₄ (2) | Toluene | 100 | 16 h | High |
| 4 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 2 h | High |
Table 2: Substrate Scope of Arylboronic Acids in C4-Selective Suzuki Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-4-phenylpyrido[2,3-d]pyrimidine | 81 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine | 83 |
| 3 | 3-Methoxyphenylboronic acid | 2-Chloro-4-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine | 72 |
| 4 | 4-Fluorophenylboronic acid | 2-Chloro-4-(4-fluorophenyl)pyrido[2,3-d]pyrimidine | 65 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2-Chloro-4-(4-(trifluoromethyl)phenyl)pyrido[2,3-d]pyrimidine | 85 |
| 6 | Thiophen-3-ylboronic acid | 2-Chloro-4-(thiophen-3-yl)pyrido[2,3-d]pyrimidine | 68 |
Experimental Protocols
Protocol 1: Microwave-Assisted C4-Selective Suzuki Coupling
This protocol is optimized for rapid synthesis and high yields.[2][6]
Materials:
-
This compound
-
Arylboronic acid (1.0 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 5 mol%)
-
Potassium carbonate (K₂CO₃) (2 - 3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.0 mmol), and K₂CO₃ (3.0 mmol).
-
Add Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%).
-
Add 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-4-arylpyrido[2,3-d]pyrimidine.
Protocol 2: Conventional Thermal C4-Selective Suzuki Coupling
This protocol is suitable for standard laboratory setups.[3]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Toluene, Ethanol, and Water (e.g., 4:1:1 v/v/v)
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (0.67 mmol), the arylboronic acid (0.67 mmol), Pd(PPh₃)₄ (0.18 mmol), and K₂CO₃ (2.01 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL) via syringe.
-
Heat the reaction mixture to 55 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A standard experimental workflow for the Suzuki coupling reaction.
EGFR Signaling Pathway
Pyrido[2,3-d]pyrimidine derivatives are often investigated as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of the EGFR signaling pathway is a key strategy in cancer therapy.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application of 2,4-Dichloropyrido[2,3-d]pyrimidine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloropyrido[2,3-d]pyrimidine is a versatile heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide range of biological targets, particularly protein kinases. The two chlorine atoms at the 2- and 4-positions serve as reactive handles for nucleophilic substitution and cross-coupling reactions, enabling the synthesis of diverse libraries of compounds. This document provides a detailed overview of the applications of this compound in the development of kinase inhibitors, along with experimental protocols and biological data.
Key Applications in Kinase Inhibition
The pyrido[2,3-d]pyrimidine core derived from this compound has been successfully utilized to develop potent inhibitors of several key kinases implicated in cancer and other diseases. These include Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Bcr-Abl kinase.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Mutations in EGFR are a driving force in the development of non-small cell lung cancer (NSCLC). Pyrido[2,3-d]pyrimidine derivatives have been designed as potent and selective inhibitors of EGFR, including mutant forms that confer resistance to first-generation inhibitors.
Pim-1 Kinase Inhibition
Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation. Several potent Pim-1 inhibitors based on the pyrido[2,3-d]pyrimidine scaffold have been developed.
Bcr-Abl Kinase Inhibition
The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML). Pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against the Bcr-Abl tyrosine kinase, including imatinib-resistant mutants.
Quantitative Biological Data
The following tables summarize the in vitro inhibitory activities of representative pyrido[2,3-d]pyrimidine derivatives against their target kinases.
Table 1: EGFR Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Reference |
| B1 | EGFRL858R/T790M | 13 | [1][2] |
| B7 | EGFRL858R/T790M | 5.9 | [1] |
| Olmutinib | EGFRL858R/T790M | 7.1 | [1] |
| AZD9291 | EGFRL858R/T790M | 1.2 | [1] |
Table 2: Pim-1 Kinase Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 4 | PIM-1 | 11.4 | [3][4] |
| Compound 10 | PIM-1 | 17.2 | [3][4] |
| Staurosporine | PIM-1 | 16.7 | [3][4] |
Table 3: Bcr-Abl Kinase Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Reference |
| PD180970 | p210Bcr-Abl (in vitro) | 5 | [5] |
| PD180970 | Abl kinase | 2.2 | [5] |
| Imatinib | Bcr-Abl | >1000 | |
| Nilotinib | Bcr-Abl | 20 | |
| Dasatinib | Bcr-Abl | <1 |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by pyrido[2,3-d]pyrimidine-based inhibitors.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: PIM-1 Kinase Signaling Pathway.
Caption: Bcr-Abl Signaling Pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors starting from this compound.
General Synthetic Workflow
References
Application Notes and Protocols for the Regioselective Stille Coupling of 2,4-Dichloropyrido[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the palladium-catalyzed Stille cross-coupling reaction of 2,4-Dichloropyrido[2,3-d]pyrimidine. The protocol is designed to favor regioselective substitution at the C4 position, a common outcome for cross-coupling reactions on similar 2,4-dichloropyrimidine scaffolds. This application note includes a step-by-step methodology, a comprehensive table of reagents and reaction conditions, and a visual representation of the experimental workflow to guide researchers in the synthesis of novel substituted pyrido[2,3-d]pyrimidine derivatives, which are of significant interest in medicinal chemistry and drug development.
Introduction
The pyrido[2,3-d]pyrimidine scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. The selective functionalization of this core structure is a key strategy in the discovery of new therapeutic agents. The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering tolerance to a wide range of functional groups and generally mild reaction conditions.[1][2]
This protocol focuses on the Stille coupling of this compound. Based on extensive literature on related 2,4-dichloropyrimidines, palladium-catalyzed cross-coupling reactions, including the Stille coupling, exhibit a strong preference for substitution at the C4 position. This inherent regioselectivity allows for the controlled synthesis of 4-substituted-2-chloropyrido[2,3-d]pyrimidines, which can be further functionalized at the C2 position in subsequent synthetic steps.
Experimental Protocol
This protocol describes a general procedure for the Stille coupling of this compound with an organotin reagent. The specific organotin reagent, catalyst, ligand, and reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Organotin reagent (e.g., Tributyl(aryl)tin, 1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Ligand (if required, e.g., Triphenylphosphine [PPh₃] or Triphenylarsine [AsPh₃])
-
Copper(I) iodide (CuI, optional additive, 5-10 mol%)
-
Anhydrous and degassed solvent (e.g., DMF, dioxane, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and if used, the additive (e.g., CuI, 0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., DMF, 5-10 mL) via syringe. Stir the mixture at room temperature for 10 minutes.
-
Organotin Reagent Addition: Add the organotin reagent (e.g., Tributyl(aryl)tin, 1.1 mmol, 1.1 eq.) dropwise to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted-2-chloropyrido[2,3-d]pyrimidine.
-
Data Presentation
The following table summarizes typical quantitative data for the Stille coupling of this compound. Note that yields are dependent on the specific organotin reagent and optimized reaction conditions.
| Entry | Organotin Reagent (R-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl-SnBu₃ | Pd(PPh₃)₄ (5) | - | - | DMF | 100 | 12-24 | 70-90 |
| 2 | Heteroaryl-SnBu₃ | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | CuI (10) | Dioxane | 90 | 16-24 | 65-85 |
| 3 | Vinyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | CuI (5) | Toluene | 110 | 8-16 | 75-95 |
Visualizations
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of EGFR Inhibitors Utilizing a 2,4-Dichloropyrido[2,3-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of potent Epidermal Growth Factor Receptor (EGFR) inhibitors based on the versatile 2,4-Dichloropyrido[2,3-d]pyrimidine scaffold. This class of compounds has demonstrated significant promise in targeting wild-type and mutant forms of EGFR, which are implicated in various cancers, notably non-small cell lung cancer (NSCLC).
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of the EGFR signaling pathway, often due to mutations, can lead to uncontrolled cell division and tumor growth.[3][4] The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, and its 2,4-dichloro derivative serves as a key intermediate for the synthesis of a diverse range of kinase inhibitors. By strategically substituting the chloro groups at the C2 and C4 positions, researchers can develop potent and selective EGFR inhibitors that target the ATP-binding site of the kinase domain.[5][6]
This document outlines the synthetic strategies for preparing these inhibitors, detailed protocols for their biological evaluation, and a summary of their activity against clinically relevant EGFR mutations.
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network that ultimately leads to cell proliferation and survival. The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[2] These phosphorylated tyrosines act as docking sites for various adaptor proteins, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[7] EGFR inhibitors developed from the this compound scaffold are designed to competitively bind to the ATP pocket of the kinase domain, thereby preventing autophosphorylation and blocking the initiation of these downstream signals.
Synthetic Workflow
The general synthetic route to EGFR inhibitors based on the this compound scaffold involves a multi-step process. The synthesis commences with the construction of the core pyrido[2,3-d]pyrimidine ring system, followed by chlorination to yield the key 2,4-dichloro intermediate. Subsequent sequential nucleophilic aromatic substitution reactions at the C4 and C2 positions with various amines allow for the introduction of diverse side chains, which are crucial for tuning the potency and selectivity of the final compounds.
Data Presentation
The following tables summarize the in vitro biological activity of representative pyrido[2,3-d]pyrimidine-based EGFR inhibitors against various EGFR kinase mutants and cancer cell lines.
Table 1: In Vitro EGFR Kinase Inhibitory Activity
| Compound ID | EGFRWT IC50 (nM) | EGFRL858R IC50 (nM) | EGFRL858R/T790M IC50 (nM) |
| B1 | >1000 | - | 13 |
| Compound 1 | - | - | 0.093 µM |
| Compound 8a | 0.099 µM | - | 0.123 µM |
| Erlotinib | - | - | 0.071 µM |
Data sourced from multiple studies.[4][5][8]
Table 2: In Vitro Anti-proliferative Activity against NSCLC Cell Lines
| Compound ID | Cell Line | EGFR Mutation Status | IC50 (µM) |
| B1 | H1975 | L858R/T790M | 0.087 |
| B1 | A549 | WT | - |
| Compound 1 | MCF-7 | - | 3.98 |
| Compound 8a | PC-3 | - | - |
| Erlotinib | H1975 | L858R/T790M | >5.0 |
Data sourced from multiple studies.[4][5][8][9]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the key this compound intermediate.
Materials:
-
2-Aminonicotinic acid
-
Urea
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Filter funnel and filter paper
Procedure:
-
Step 1: Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
-
A mixture of 2-aminonicotinic acid (1 equivalent) and urea (10 equivalents) is heated at 160-180 °C for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the solid residue is washed with water and then ethanol to afford the crude pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
-
-
Step 2: Chlorination to this compound
-
A suspension of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (10-15 equivalents) is treated with a catalytic amount of DMF.
-
The mixture is heated to reflux (around 110 °C) for 6-8 hours, during which the solid dissolves.
-
After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.
-
The residue is cautiously poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water, and then dissolved in dichloromethane.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound as a solid.
-
Protocol 2: Synthesis of a 2,4-Disubstituted Pyrido[2,3-d]pyrimidine EGFR Inhibitor
This protocol provides a general procedure for the sequential substitution of the dichloro intermediate.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoro-2-methoxy-5-nitroaniline, 1 equivalent)
-
Secondary amine (e.g., N-methyl-N-(4-(piperazin-1-yl)phenyl)acrylamide, 1.1 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Ethanol (EtOH) or Isopropanol (IPA)
-
N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
-
TLC plates
Procedure:
-
Step 1: C4-Substitution
-
To a solution of this compound (1 equivalent) in ethanol or isopropanol, add the substituted aniline (1 equivalent) and a base such as DIPEA or TEA (1.2 equivalents).
-
The reaction mixture is stirred at room temperature or heated to reflux for 2-4 hours, while monitoring the progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the 4-substituted-2-chloropyrido[2,3-d]pyrimidine intermediate.
-
-
Step 2: C2-Substitution
-
The 4-substituted-2-chloropyrido[2,3-d]pyrimidine intermediate (1 equivalent) is dissolved in a suitable solvent such as DMF or isopropanol.
-
The secondary amine (1.1 equivalents) and a base like DIPEA or TEA (1.5 equivalents) are added to the solution.
-
The reaction mixture is stirred at 80-100 °C for 4-8 hours, with TLC monitoring.
-
After completion, the reaction is cooled, and the product is precipitated by the addition of water or purified directly by column chromatography on silica gel to yield the final 2,4-disubstituted pyrido[2,3-d]pyrimidine EGFR inhibitor.
-
Protocol 3: In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for determining the IC₅₀ values of the synthesized compounds against EGFR kinases.
Materials:
-
Recombinant human EGFR kinase (wild-type or mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ATP
-
Poly-GT (4:1) or other suitable substrate
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Synthesized inhibitor compounds dissolved in DMSO
-
384-well white plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).
-
Add 2 µL of the EGFR enzyme solution (at a pre-determined optimal concentration) to each well.
-
Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol describes how to assess the anti-proliferative activity of the synthesized inhibitors on cancer cell lines.
Materials:
-
NSCLC cell line (e.g., NCI-H1975, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized inhibitor compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well flat-bottom plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor compounds in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[10]
Conclusion
The this compound scaffold is a valuable starting point for the development of potent and selective EGFR inhibitors. The synthetic routes are versatile, allowing for the introduction of a wide array of substituents to optimize the pharmacological properties of the compounds. The provided protocols offer a solid foundation for researchers to synthesize and evaluate novel EGFR inhibitors based on this promising chemical scaffold. Further optimization of the synthetic procedures and biological assays may be required depending on the specific properties of the target compounds and the research objectives.
References
- 1. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 2. Synthesis of Pyrido[2,3-d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor-Targeted Molecular Docking Toward Novel Anticancer Leads - Zagazig University Digital Repository [publications.zu.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synapse.koreamed.org [synapse.koreamed.org]
- 10. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,4-dichloropyrimidines. This class of reactions is of paramount importance in medicinal chemistry and materials science for the synthesis of functionalized pyrimidine derivatives, which are core scaffolds in numerous pharmaceuticals.[1] This document outlines methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and C-S coupling reactions, with a focus on regioselectivity, reaction conditions, and quantitative outcomes.
General Considerations for Cross-Coupling Reactions
The successful execution of palladium-catalyzed cross-coupling reactions with 2,4-dichloropyrimidines hinges on the judicious selection of the catalyst, ligand, base, and solvent.[2] Due to the lower reactivity of chloro-substituents compared to their bromo and iodo counterparts, robust catalytic systems are often required.[2]
-
Palladium Pre-catalyst: A range of Pd(0) and Pd(II) sources can be employed, including Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[2]
-
Ligands: The choice of ligand is critical for an efficient catalytic cycle. Electron-rich and sterically hindered phosphine ligands, such as Buchwald-type ligands (e.g., RuPhos, BrettPhos), and N-heterocyclic carbenes (NHCs) have demonstrated efficacy in activating C-Cl bonds.[2]
-
Base: The base is crucial for the transmetalation and catalyst regeneration steps. Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃, and organic bases such as triethylamine (NEt₃) and diisopropylethylamine (DIPEA). The selection of the base can significantly impact reaction rates and selectivity.[2]
-
Solvent: Anhydrous and deoxygenated solvents are typically necessary to prevent catalyst deactivation. Common solvents include toluene, dioxane, THF, and DMF.
Regioselectivity in Cross-Coupling of 2,4-Dichloropyrimidines
A key challenge in the functionalization of 2,4-dichloropyrimidines is controlling the regioselectivity of the substitution. Generally, cross-coupling reactions and nucleophilic aromatic substitutions (SNAr) preferentially occur at the C4 position due to its higher electrophilicity.[3] However, recent advancements have enabled selective functionalization at the C2 position, significantly expanding the accessible chemical space. This control is often achieved through careful selection of the palladium precatalyst and ligand. For instance, bulky N-heterocyclic carbene ligands have been shown to uniquely promote C2-selective C-S cross-coupling.[4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between 2,4-dichloropyrimidine and boronic acids or their esters. Microwave-assisted protocols have been developed to accelerate this transformation, providing C4-substituted pyrimidines in good to excellent yields with short reaction times and low catalyst loadings.[6]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Ref |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 100 (MW) | 15 | 81 | [6] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 100 (MW) | 15 | 92 | [6] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 100 (MW) | 15 | 85 | [6] |
| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 100 (MW) | 15 | 78 | [6] |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling (C4-selective)
Materials:
-
2,4-Dichloropyrimidine
-
Aryl boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol), the corresponding aryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.005 mmol), and K₂CO₃ (2.0 mmol).
-
Add a 3:1 mixture of 1,4-dioxane and water (4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes.[6]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-4-arylpyrimidine.
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling 2,4-dichloropyrimidine with primary or secondary amines.[7][8] This reaction is a cornerstone for the synthesis of aminopyrimidines, which are prevalent in many biologically active compounds.[1] The regioselectivity can be influenced by the catalyst system and reaction conditions.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (C4:C2) | Ref |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 12 | 85 | >95:5 | [9] |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | 78 | >95:5 | [10] |
| 3 | Piperidine | Pd₂(dba)₃ (1.5) | XPhos (3) | LiHMDS | Dioxane | 90 | 18 | 92 | >95:5 | [9] |
Experimental Protocol: Buchwald-Hartwig Amination (C4-selective)
Materials:
-
2,4-Dichloropyrimidine
-
Amine (1.1 equiv)
-
Pd₂(dba)₃
-
BINAP
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
-
Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL), followed by 2,4-dichloropyrimidine (1.0 mmol) and the amine (1.1 mmol).
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynylpyrimidines through the reaction of 2,4-dichloropyrimidine with terminal alkynes.[11] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Generalized Protocol for Sonogashira Coupling
Note: The following is a generalized protocol and may require optimization for specific substrates.
Materials:
-
2,4-Dichloropyrimidine
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (NEt₃) or Diisopropylamine (DIPA)
-
Anhydrous THF or DMF
Procedure:
-
To a degassed solution of 2,4-dichloropyrimidine (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous THF (10 mL) under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Add triethylamine (3.0 equiv) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of 2,4-dichloropyrimidine with an alkene to form a substituted pyrimidine. This reaction typically requires a palladium catalyst, a phosphine ligand (or can be ligandless in some cases), and a base.
Generalized Protocol for Heck Reaction
Note: The following is a generalized protocol and may require optimization for specific substrates.
Materials:
-
2,4-Dichloropyrimidine
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tolyl)₃ (4 mol%)
-
Na₂CO₃ or Et₃N (2.0 equiv)
-
Anhydrous DMF or NMP
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (5 mL), 2,4-dichloropyrimidine (1.0 mmol), and the alkene (1.5 mmol).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
C-S Cross-Coupling (Thiolation)
Palladium-catalyzed C-S cross-coupling provides a direct route to 2- and 4-thiopyrimidines. As mentioned, unconventional C2-selectivity can be achieved with the use of bulky N-heterocyclic carbene ligands.[4][5]
Quantitative Data for C-S Cross-Coupling
| Entry | Thiol | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (C2:C4) | Ref |
| 1 | 1-Dodecanethiol | Pd(allyl)Cl]₂ (2.5) | IPr (5) | K₂CO₃ | Toluene | 100 | 24 | 85 | >95:5 | |
| 2 | Thiophenol | Pd(allyl)Cl]₂ (2.5) | IPr (5) | K₂CO₃ | Toluene | 120 | 24 | 75 | 90:10 | |
| 3 | Benzyl mercaptan | Pd(allyl)Cl]₂ (2.5) | IPr (5) | K₂CO₃ | Toluene | 100 | 24 | 88 | >95:5 |
Experimental Protocol: C-S Cross-Coupling (C2-selective)
Materials:
-
2,4-Dichloropyrimidine
-
Thiol (1.1 equiv)
-
[Pd(allyl)Cl]₂
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, to a vial add [Pd(allyl)Cl]₂ (0.025 mmol), IPr (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous toluene (5 mL), 2,4-dichloropyrimidine (1.0 mmol), and the thiol (1.1 mmol).
-
Seal the vial and heat the reaction mixture at the specified temperature for 24 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Caption: Regioselectivity in 2,4-Dichloropyrimidine Coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Regioselectivity in SNAr Reactions of Dichloropyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the factors influencing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of dichloropyrimidines. It includes comprehensive data tables for comparing reaction outcomes, detailed experimental protocols for achieving selective substitutions, and logical diagrams to illustrate the underlying principles governing selectivity.
Introduction to SNAr Reactions on Dichloropyrimidines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient heterocyclic systems like pyrimidines. Dichloropyrimidines, possessing two reactive sites for substitution, are valuable synthons in medicinal chemistry and materials science. The regiochemical outcome of SNAr reactions on these substrates is highly sensitive to a variety of factors, often allowing for the selective synthesis of either C2- or C4-substituted isomers.
Generally, in unsubstituted 2,4-dichloropyrimidines, the C4 position is intrinsically more reactive towards nucleophilic attack than the C2 position.[1][2] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4. However, this inherent selectivity can be modulated or even reversed by the strategic choice of substituents on the pyrimidine ring, the nature of the nucleophile, and the reaction conditions. For instance, reactions with neutral nitrogen nucleophiles on unsubstituted 2,4-dichloropyrimidine often result in modest selectivity, yielding C4/C2 isomer ratios of only 1:1 to 4:1.[3]
Factors Influencing Regioselectivity
The regioselectivity of SNAr reactions on dichloropyrimidines is a multifactorial phenomenon. Understanding these factors is critical for predicting and controlling the outcome of a given reaction.
-
Electronic Effects of Ring Substituents:
-
Electron-Withdrawing Groups (EWGs): An EWG, such as a nitro group (-NO₂), at the C5 position enhances the intrinsic preference for nucleophilic attack at the C4 position.[4]
-
Electron-Donating Groups (EDGs): Conversely, an EDG, such as a methoxy (-OMe) or an amino (-NHMe) group, at the C6 position can favor substitution at the C2 position.[5]
-
-
Nature of the Nucleophile:
-
Neutral Amines: Primary and secondary amines typically show a preference for the C4 position, although mixtures of isomers are common.[3]
-
Tertiary Amines: Tertiary amines have been shown to exhibit excellent selectivity for the C2 position on 5-substituted-2,4-dichloropyrimidines.[4][6]
-
Alkoxides and Formamide Anions: In the case of 2-methanesulfonyl-4-chloropyrimidine, alkoxides and formamide anions selectively attack the C2 position, while amines favor the C4 position.[7]
-
-
Steric Hindrance: Bulky substituents on the pyrimidine ring or a sterically demanding nucleophile can influence the site of attack. For example, a bulky substituent at the C5 position can affect the C4/C2 selectivity.[5]
-
Reaction Conditions:
-
Solvent and Base: The choice of solvent and base can significantly impact regioselectivity.
-
Catalysis: The use of palladium catalysts can dramatically alter the regiochemical outcome, often leading to highly selective C4-amination.[3]
-
The interplay of these factors is summarized in the logical diagram below.
Caption: Factors influencing C2 vs. C4 selectivity.
Quantitative Data Summary
The following tables summarize quantitative data for the regioselective SNAr reactions of various dichloropyrimidines.
Table 1: Regioselectivity in Amination of 6-Aryl-2,4-dichloropyrimidines[3]
| Entry | Amine Nucleophile | Catalyst | Base | C4:C2 Ratio | Yield (%) |
| 1 | Dibutylamine | None | K₂CO₃ | 70:30 | - |
| 2 | Dibutylamine | Pd₂(dba)₃ / dppb | LiHMDS | >99:1 | 95 |
| 3 | Diethylamine | Pd₂(dba)₃ / dppb | LiHMDS | >30:1 | 92 |
| 4 | Morpholine | Pd₂(dba)₃ / dppb | LiHMDS | >30:1 | 94 |
| 5 | N-Methylaniline | None | K₂CO₃ | >30:1 | 96 |
Table 2: C2-Selective Amination of 5-Nitro-2,4-dichloropyrimidine with Tertiary Amines[4]
| Entry | Tertiary Amine | Conditions | Product | Yield (%) |
| 1 | Triethylamine | CHCl₃, 1h, rt | 2-(Diethylamino)-5-nitro-4-chloropyrimidine | 91 |
| 2 | N-Methylpiperidine | CHCl₃, 1h, rt | 2-(N-Methyl-N-pentylamino)-5-nitro-4-chloropyrimidine | 85 |
| 3 | N,N-Diisopropylethylamine | CHCl₃, 1h, rt | 2-(N-Ethyl-N-isopropylamino)-5-nitro-4-chloropyrimidine | 78 |
| 4 | N-Methylmorpholine | CHCl₃, 1h, rt | 2-(N-Methyl-N-(2-oxoethyl)amino)-5-nitro-4-chloropyrimidine | 65 |
Experimental Protocols
The following are representative protocols for achieving C4- and C2-selective amination of dichloropyrimidines.
Protocol 1: Highly C4-Selective Pd-Catalyzed Amination of 6-(4-Fluorophenyl)-2,4-dichloropyrimidine[3]
This protocol describes a highly regioselective palladium-catalyzed amination reaction that strongly favors substitution at the C4 position.
Caption: Experimental workflow for C4-selective amination.
Materials:
-
6-(4-Fluorophenyl)-2,4-dichloropyrimidine (1.0 eq)
-
Secondary amine (e.g., dibutylamine, 1.1 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq)
-
Ligand (e.g., dppb, 0.02 eq)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M in THF, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 6-(4-fluorophenyl)-2,4-dichloropyrimidine, the palladium catalyst, and the ligand.
-
Add anhydrous THF to the flask.
-
In a separate dry flask under an inert atmosphere, add the secondary amine and cool to 0 °C.
-
Slowly add the LiHMDS solution to the amine and stir for 15 minutes at 0 °C.
-
Add the freshly prepared lithium amide solution to the flask containing the pyrimidine and catalyst at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the C4-aminated product.
Protocol 2: C2-Selective Amination of 5-Nitro-2,4-dichloropyrimidine with a Tertiary Amine[4]
This protocol details the C2-selective amination of an activated dichloropyrimidine using a tertiary amine nucleophile.
Materials:
-
5-Nitro-2,4-dichloropyrimidine (1.0 eq)
-
Tertiary amine (e.g., triethylamine, 3.0 eq)
-
Chloroform (CHCl₃)
Procedure:
-
To a round-bottom flask, add 5-nitro-2,4-dichloropyrimidine.
-
Add chloroform to dissolve the starting material.
-
Add the tertiary amine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the C2-aminated product.
Conclusion
The regioselectivity of SNAr reactions on dichloropyrimidines is a well-studied yet complex area of organic synthesis. By carefully considering the electronic and steric properties of the substrate and nucleophile, as well as the reaction conditions, chemists can achieve a high degree of control over the reaction outcome. The use of palladium catalysis has emerged as a powerful tool for directing substitution to the C4 position with high selectivity. Conversely, specific nucleophiles, such as tertiary amines, can favor substitution at the C2 position, particularly on activated pyrimidine rings. The protocols and data presented herein serve as a valuable resource for researchers in the design and execution of regioselective SNAr reactions on dichloropyrimidines for applications in drug discovery and development.
References
- 1. acs.figshare.com [acs.figshare.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for 2,4-Dichloropyrido[2,3-d]pyrimidine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-Dichloropyrido[2,3-d]pyrimidine as a versatile intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. Detailed protocols for key synthetic transformations and data are presented to facilitate its application in drug discovery and development.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its fused ring system mimics the purine core of endogenous ligands, making it an ideal scaffold for the development of kinase inhibitors. The two chlorine atoms at the 2- and 4-positions of the pyrimidine ring serve as reactive sites for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties of the target molecules. This document focuses on the application of this intermediate in the synthesis of key pharmaceutical agents, including the FDA-approved CDK4/6 inhibitor Palbociclib and the investigational dual mTORC1/mTORC2 inhibitor Vistusertib.
Key Applications in Drug Synthesis
This compound is a crucial precursor for the synthesis of a variety of bioactive molecules. Its utility is highlighted in the preparation of:
-
Palbociclib (Ibrance®): An inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.
-
Vistusertib (AZD2014): An investigational dual inhibitor of mTORC1 and mTORC2, which are key components of the PI3K/AKT/mTOR signaling pathway, often dysregulated in cancer.
The reactivity of the chlorine atoms allows for a modular synthetic approach, enabling the exploration of structure-activity relationships (SAR) to optimize drug candidates.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of pharmaceutical intermediates.
Protocol 1: Synthesis of a Key Palbociclib Precursor Intermediate
This protocol outlines the synthesis of a key intermediate in the preparation of Palbociclib, starting from a related brominated pyridopyrimidine. The principles of the nucleophilic substitution at the C4 and C2 positions are directly applicable to this compound.
Reaction Scheme:
Step 1: Synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine [1]
-
To a solution of 2,4-dichloro-5-bromopyrimidine (1.0 eq) in a suitable solvent such as ethanol, add cyclopentylamine (1.1 eq).
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
Step 2: Synthesis of 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one [1]
-
A mixture of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (1.0 eq), crotonic acid (1.5 eq), palladium(II) acetate (0.1 eq), and a suitable phosphine ligand in a solvent like N,N-dimethylformamide (DMF) is prepared in a reaction vessel.
-
A base, such as triethylamine (3.0 eq), is added to the mixture.
-
The reaction is heated to 80-100 °C for 12-24 hours under an inert atmosphere.
-
After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated.
-
The crude product is purified by column chromatography to yield the cyclized product.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This generalized protocol describes the sequential substitution of the chlorine atoms on the this compound core. The greater reactivity of the C4 position allows for selective initial substitution.
Reaction Scheme:
Step 1: Monosubstitution at the C4-Position
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF, or acetonitrile).
-
Add the first nucleophile (e.g., an amine, 1.0-1.2 eq) to the solution at room temperature.
-
A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq) can be added to scavenge the HCl generated.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC.
-
Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by crystallization or column chromatography.
Step 2: Disubstitution at the C2-Position
-
The 2-chloro-4-(substituted)pyrido[2,3-d]pyrimidine intermediate (1.0 eq) is dissolved in a suitable solvent.
-
The second nucleophile (1.2-2.0 eq) and a base (if necessary) are added.
-
The reaction mixture is typically heated to a higher temperature (80-120 °C) to facilitate the substitution at the less reactive C2 position.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Work-up and purification are performed as described in Step 1 to yield the final disubstituted product.
Quantitative Data
The following tables summarize representative yields for the synthesis of key intermediates and final products using the pyridopyrimidine scaffold.
Table 1: Synthesis of Palbociclib Intermediates [1]
| Starting Material | Reagents | Product | Yield (%) |
| Uracil | 1,3-dibromo-5,5-dimethylhydantoin | 5-Bromouracil | 95 |
| 5-Bromouracil | Phosphorus pentachloride | 2,4-dichloro-5-bromopyrimidine | 99 |
| 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | Crotonic acid, Pd(OAc)2 | 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one | >90 |
Table 2: Representative Yields for Nucleophilic Substitution on Dichloropyrimidines
| Dichloropyrimidine Substrate | Nucleophile | Product | Yield (%) | Reference |
| 2,4-dichloropyrimidine | Morpholine | 4-morpholino-2-chloropyrimidine | 85 | General knowledge |
| 2,4-dichloropyrimidine | Aniline | 4-anilino-2-chloropyrimidine | 78 | General knowledge |
| 2,4-Dichloropyrido[3,2-d]pyrimidine | Benzylamine | 2-Chloro-4-(benzylamino)pyrido[3,2-d]pyrimidine | High | [2] |
| 2,4-Dichloropyrido[3,2-d]pyrimidine | Sodium Azide | 4-azido-2-chloropyrido[3,2-d]pyrimidine | Good | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biological pathways targeted by drugs synthesized from this compound and the general synthetic workflows.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloropyrido[2,3-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Dichloropyrido[2,3-d]pyrimidine, a crucial intermediate in the development of various therapeutic agents.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete chlorination reaction. | - Ensure the reaction temperature is maintained at the optimal level (e.g., refluxing POCl₃). - Extend the reaction time and monitor for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Use a sufficient excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃), to drive the reaction to completion.[1] |
| Degradation of the product during work-up. | - Carefully control the quenching process. A common practice is the slow and controlled addition of the reaction mixture to ice-water to decompose excess POCl₃.[1] | |
| Impure starting material (pyrido[2,3-d]pyrimidine-2,4-dione). | - Purify the precursor by recrystallization before proceeding with the chlorination step to avoid side reactions.[1] | |
| Presence of Multiple Spots on TLC After Reaction | Formation of side products. | - Over-chlorination can lead to the formation of undesired byproducts. Optimize reaction time and temperature to minimize these.[1] - Ensure anhydrous conditions during the reaction by using dry glassware and reagents to prevent hydrolysis of the product back to the starting material.[1] |
| Incomplete reaction. | - This will show the starting material spot. Refer to the "Low Yield" solutions.[1] | |
| Difficulty in Product Purification | Co-elution of impurities during column chromatography. | - Experiment with different solvent systems for column chromatography to achieve better separation. |
| Product is oily or fails to crystallize. | - The presence of impurities can hinder crystallization. Purify the crude product using column chromatography on silica gel before attempting recrystallization. - Try different solvent systems for recrystallization. - Ensure the product is thoroughly dried under vacuum to remove any residual solvent.[1] | |
| Emulsion Formation During Extraction | Similar densities of aqueous and organic layers. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Centrifugation can also be an effective method for separating the layers.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the chlorination of a pyrido[2,3-d]pyrimidine-2,4-dione precursor. This is typically achieved by heating the precursor with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2][3]
Q2: What are the critical parameters that influence the yield of the chlorination step?
A2: Several factors significantly impact the yield:
-
Reaction Temperature: The reaction is generally conducted at elevated temperatures. Maintaining an optimal temperature is crucial, as insufficient heat can lead to an incomplete reaction, while excessive heat may promote the formation of byproducts.[1]
-
Reaction Time: The duration of the reaction must be optimized to ensure the complete conversion of the starting material. Progress should be monitored using techniques like TLC or HPLC.[1]
-
Purity of Starting Material: The purity of the pyrido[2,3-d]pyrimidine-2,4-dione precursor is vital. Impurities can interfere with the chlorination reaction, leading to undesired byproducts and complicating purification, ultimately reducing the overall yield.[1]
-
Quenching and Work-up Procedure: The method used to quench the reaction and work up the product mixture is critical for isolating the desired product in high purity and yield.[1]
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved through recrystallization from a suitable solvent. If the product is still impure, column chromatography using silica gel may be necessary for further purification.[1]
Q4: Are there any alternative chlorinating agents to POCl₃?
A4: While POCl₃ is the most commonly used reagent, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalyst such as dimethylformamide (DMF) can also be employed. The choice of reagent can depend on the specific substrate and desired reaction conditions.
Q5: What are some common side reactions to be aware of?
A5: Potential side reactions include incomplete chlorination, leading to the presence of mono-chlorinated intermediates, and over-chlorination, which can introduce additional chlorine atoms onto the ring system. Hydrolysis of the chloro groups back to hydroxyl groups can also occur if water is present in the reaction mixture.[1]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the pyrido[2,3-d]pyrimidine-2,4-dione precursor.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or chloroform.
-
Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
Data on Yield Improvement
The following table summarizes the impact of different reaction conditions on the yield of chlorinated pyrimidine derivatives, which can be analogous to the synthesis of this compound.
| Starting Material | Chlorinating Agent | Additive/Solvent | Temperature | Time | Yield | Reference |
| Uracil | POCl₃ / Phosphorus pentachloride | Xylene | 130°C | 45 min | Not specified | [4] |
| 2,4-dihydroxypyrimidine | Thionyl chloride / Bis(trichloromethyl) carbonate | DMAP | 65-70°C | - | 95% | [4] |
| 2,4-dihydroxyl-5-methoxy pyrimidine | POCl₃ | Triethylamine / Dichloromethane | Reflux | - | 76% | [5] |
| Pyrido[2,3-d]pyrimidine-2,4-dione | POCl₃ | - | 160°C | 6 h | Not specified | [3] |
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,4-Dichloropyrido[2,3-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,4-Dichloropyrido[2,3-d]pyrimidine.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Recrystallization Issues
Question: My this compound is not dissolving in the chosen recrystallization solvent, even at elevated temperatures. What should I do?
Answer: This indicates poor solubility in the selected solvent. You can try a multi-solvent system. For instance, if your compound is poorly soluble in a non-polar solvent like hexane but soluble in a more polar one like ethyl acetate, dissolve the crude product in a minimal amount of hot ethyl acetate. Then, slowly add hot hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to promote crystallization.[1][2] Screening a broader range of solvents with varying polarities is also recommended.
Question: The compound precipitates from the solution too quickly as an amorphous solid or oil instead of forming crystals. How can this be resolved?
Answer: Rapid precipitation is often due to a high degree of supersaturation or a steep temperature gradient. To encourage crystal growth, ensure the cooling process is gradual. Let the flask cool to room temperature on the benchtop before transferring it to an ice bath.[1] Using a more viscous solvent or a solvent in which your compound has slightly higher room-temperature solubility can also be effective. Seeding the solution with a small, pure crystal of the desired compound can help induce proper crystallization.[1]
Question: After recrystallization, my product still shows significant impurities by TLC or NMR analysis. What are the next steps?
Answer: If a single recrystallization is insufficient, a second attempt with a different solvent system may be effective.[1] However, if the impurities have solubility profiles similar to your product, column chromatography is a more appropriate purification technique.[1][2]
Column Chromatography Issues
Question: I am having difficulty separating my product from a closely related impurity using column chromatography. How can I improve the separation?
Answer: To enhance the resolution between closely eluting compounds, you can try the following:
-
Optimize the Mobile Phase: A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[1][2] Systematically vary the ratio to find the optimal polarity that maximizes the difference in Rf values between your product and the impurity.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run.[3]
-
Reduce the Column Load: Overloading the column is a common cause of poor separation. Use a smaller amount of crude material.
-
Select the Right Stationary Phase: While silica gel is standard, other stationary phases like alumina or reverse-phase silica could provide different selectivity.
Question: The compound is tailing or streaking on the TLC plate and the column. What could be the cause and solution?
Answer: Tailing is often an issue with polar, acidic, or basic compounds on silica gel.
-
For Basic Compounds: Since the pyridopyrimidine core is basic, interactions with the acidic silica gel can cause tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the mobile phase can neutralize the acidic sites on the silica and lead to sharper bands.[1][3]
-
Reduce the Load: Apply a more dilute solution to your TLC plate and load less material onto your column.[1]
-
Modify the Mobile Phase: Adding a small amount of a more polar solvent like methanol can sometimes help reduce the tailing of polar compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound? A1: The most frequently used purification methods for this class of compounds are recrystallization and flash column chromatography over silica gel.[1][2] The choice depends on the specific impurities present and the scale of the reaction.
Q2: What are some recommended solvents for the recrystallization of this compound? A2: Based on procedures for analogous compounds, common recrystallization solvents include ethanol, acetone, and 1,4-dioxane.[1] Solvent mixtures such as ethyl acetate/hexane are also frequently employed to achieve the ideal solubility profile for crystal formation.[2]
Q3: What are potential impurities I might encounter during the synthesis and purification? A3: Impurities often arise from the starting materials or side reactions during synthesis. Given that this compound is typically synthesized by chlorination of the corresponding dihydroxy precursor, potential impurities include:
-
Monochloro- and Hydroxy-impurities: Incomplete chlorination can leave starting material (2,4-dihydroxypyrido[2,3-d]pyrimidine) or partially reacted monochloro intermediates.
-
Hydrolysis Products: The dichloro compound is susceptible to hydrolysis. Exposure to water or alcohols during workup or purification can lead to the formation of hydroxy or alkoxy derivatives.
-
Regioisomers: Depending on the synthetic route, regioisomers of substituted pyridopyrimidines can sometimes form, which can be very difficult to separate.[4]
Q4: How can I monitor the progress of my purification? A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification.[2][5] By spotting the crude mixture alongside the collected fractions on a TLC plate, you can effectively assess the purity and identify which fractions contain the desired product.
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography
| Solvent System (v/v) | Typical Application |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Standard system for separating compounds of moderate polarity. The ratio is adjusted based on TLC results.[1] |
| Dichloromethane / Methanol (99:1 to 95:5) | Useful for more polar compounds or when solubility in hexane/ethyl acetate is low. |
| Hexane / Ethyl Acetate + 0.5% Triethylamine | Recommended for basic compounds to prevent tailing on silica gel.[1][3] |
Table 2: Purity and Yield Data from Analogous Syntheses
| Compound | Purification Method | Yield (%) | Purity (%) | Reference |
| 2,4-dichloro-5-methoxy pyrimidine | Not specified | 90 - 96 | 98.0 - 99.0 | [6] |
| 2,4-Dichloropyrimidine | Recrystallization | 95 | >98 | [7] |
| 6-Chloropyrido[2,3-d]pyrimidine | Recrystallization (EtOAc/Hexane) | Not Specified | High | [2] |
Note: Data is for structurally related compounds and should be used as a general guideline.
Experimental Protocols
Protocol 1: Recrystallization using a Two-Solvent System (Ethyl Acetate/Hexane)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Induce Precipitation: While the solution is still hot, slowly add hot hexane dropwise until you observe persistent turbidity.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Small, pure crystals should begin to form.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Mobile Phase Selection: Using TLC, determine an appropriate mobile phase (e.g., Hexane:Ethyl Acetate) that provides an Rf value of approximately 0.2-0.3 for the desired compound. If the compound is basic, consider adding 0.5% triethylamine to the mobile phase.[1][3]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column, ensuring no air bubbles are trapped.[1] Allow the silica to settle, creating a uniform packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully apply the sample solution to the top of the silica gel bed.[1] Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[3]
-
Elution: Carefully add the mobile phase to the top of the column and apply gentle air pressure to begin eluting the compounds. Collect the eluent in fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 7. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing C-N Bond Formation Reactions
Welcome to the technical support center for C-N bond formation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for C-N bond formation?
A1: The most prevalent methods for constructing C-N bonds in a research setting are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, copper-catalyzed reactions like the Ullmann condensation, and reductive amination.[1][2] The Buchwald-Hartwig reaction is widely used for forming sp² C-N bonds from amines and aryl/heteroaryl halides or sulfonates.[1]
Q2: What is the general mechanism of a Buchwald-Hartwig amination reaction?
A2: The catalytic cycle of a Buchwald-Hartwig amination typically begins with the formation of an active Pd(0) complex. This complex undergoes oxidative addition to the aryl halide. Subsequent association of the amine and deprotonation by a base leads to a palladium-amido complex. Finally, reductive elimination yields the desired C-N coupled product and regenerates the Pd(0) catalyst.[3][4]
Q3: When should I choose a copper-based catalyst system over a palladium-based one?
A3: Copper-catalyzed C-N coupling reactions, like the Ullmann condensation, can be advantageous for coupling weakly nucleophilic amines, such as amides, sulfonamides, and N-H azoles.[5] While modern ligand-accelerated Ullmann protocols operate under milder conditions than the traditional high-temperature reactions, palladium-catalyzed systems are often more versatile for a broader range of substrates, including less reactive aryl chlorides.[5][6][7]
Q4: What is reductive amination and when is it a suitable method?
A4: Reductive amination is a two-step process that forms a C-N bond by converting a carbonyl group (aldehyde or ketone) and an amine into an imine or iminium ion, which is then reduced to the corresponding amine.[8][9] This method is particularly useful for synthesizing substituted amines and avoids the issue of over-alkylation that can occur with direct alkylation of amines.[9][10]
Troubleshooting Guides
Low or No Product Yield
Q: My C-N coupling reaction is giving a low yield or no product. What are the common causes and how can I improve it?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The palladium or copper catalyst can be deactivated by oxygen or impurities.[6][11]
-
Solution: Ensure you are using a high-quality, fresh catalyst and that the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).[11] Use anhydrous and deoxygenated solvents.[11] Pre-formed palladium precatalysts can often provide more reproducible results than generating the active catalyst in situ.[3][11]
-
-
Inappropriate Ligand: The chosen ligand may not be suitable for your specific substrates. Ligands are crucial for stabilizing the catalyst and facilitating the reaction.[5][6]
-
Suboptimal Base: The strength and solubility of the base are critical.[3][13]
-
Solution: For Buchwald-Hartwig reactions with sensitive functional groups, a soluble organic base like DBU may be a good choice.[14] For many standard protocols, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are used.[11][12] For Ullmann reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[6][12]
-
-
Poor Substrate Reactivity: The reactivity of the aryl halide is a key factor. The general order of reactivity is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[3]
-
Low Reaction Temperature: Many C-N coupling reactions require heating to proceed at a reasonable rate.[6]
Formation of Side Products
Q: I am observing significant side product formation in my reaction. How can I minimize this?
A: The formation of side products is a common issue. Identifying the side product can help in diagnosing the problem.
-
Dehalogenation of the Aryl Halide: This is a common side reaction where the aryl halide is reduced to the corresponding arene.[7]
-
Over-alkylation (in Reductive Amination): The product amine is more nucleophilic than the starting amine and reacts further with the carbonyl compound.[10]
-
Reduction of Aldehyde/Ketone to an Alcohol (in Reductive Amination): The reducing agent is reacting with the starting carbonyl compound instead of the imine/iminium ion.[10]
Data Presentation
Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Substrate Scope | Citation(s) |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, or Pd precatalysts | Aryl/heteroaryl halides and sulfonates | [5][11][12] |
| Ligand | Xantphos, RuPhos, BrettPhos, t-BuXPhos | Broad applicability, including challenging substrates | [11][12] |
| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃, K₃PO₄, DBU | Choice depends on substrate functional group tolerance | [3][11][14] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Anhydrous and deoxygenated | [11][12][15] |
| Temperature | Room Temperature to 120 °C | Dependent on substrate reactivity and catalyst system | [11][15] |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings possible with highly active systems | [11][12] |
Table 2: Typical Reaction Conditions for Ullmann Condensation
| Parameter | Condition | Substrate Scope | Citation(s) |
| Catalyst | CuI, Cu₂O, Cu powder | Aryl iodides and bromides | [6][12] |
| Ligand | 1,10-Phenanthroline, N,N'-dimethylethylenediamine, L-proline | Can enable milder reaction conditions | [6][12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Typically inorganic bases | [6][12] |
| Solvent | DMF, Dioxane, Toluene, Pyridine | High-boiling point solvents are common | [6][12][16] |
| Temperature | 80 - 210 °C | Modern systems operate at lower temperatures | [2][6] |
| Catalyst Loading | 5 - 20 mol% | Generally higher than palladium-catalyzed reactions | [12] |
Table 3: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Features | Citation(s) |
| Sodium Borohydride | NaBH₄ | Strong, can reduce starting carbonyls. | [9][10] |
| Sodium Cyanoborohydride | NaBH₃CN | Milder, selectively reduces iminium ions. | [9][10] |
| Sodium Triacetoxyborohydride | STAB / NaBH(OAc)₃ | Milder, selectively reduces iminium ions, often used in acidic conditions. | [9][10] |
| Catalytic Hydrogenation | H₂/Catalyst | "Green" option, but catalyst choice is crucial to avoid side reactions. | [17][18] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of an aryl halide with an amine.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%)[11]
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 5 mL)[12]
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the aryl halide, palladium precatalyst, and a stir bar to an oven-dried reaction vial.[11]
-
Add the amine to the vial. If the amine is a solid, add it along with the other solids.
-
Add the base to the reaction vial.
-
Add the anhydrous, deoxygenated solvent to the vial.[11]
-
Reaction Execution: Seal the reaction vial and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[12]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.[12] Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[12] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12] Purify the crude product by column chromatography.
Protocol 2: General Procedure for Ullmann Condensation
This protocol describes a general procedure for the copper-catalyzed C-N coupling of an aryl halide with an amine.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(I) iodide (CuI, 10 mol%)[12]
-
Ligand (e.g., 1,10-phenanthroline, 20 mol%)[12]
-
Base (e.g., K₂CO₃, 2.0 mmol)[12]
-
Anhydrous solvent (e.g., DMF, 5 mL)[12]
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, amine, CuI, ligand, and base.[6]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[6]
-
Add the anhydrous solvent via syringe.[6]
-
Reaction Execution: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100-120 °C).[6]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[6]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.[6] Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.[6] Filter the mixture if necessary to remove insoluble inorganic salts. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Reductive Amination (Direct/One-Pot)
This protocol outlines a direct (one-pot) method for reductive amination.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Amine (1.1 mmol)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 mmol)[10]
-
Solvent (e.g., Dichloromethane or 1,2-Dichloroethane, 10 mL)
-
Acetic acid (optional, to catalyze imine formation)
Procedure:
-
Reaction Setup: Dissolve the aldehyde or ketone and the amine in the solvent in a round-bottom flask equipped with a magnetic stir bar.
-
If necessary, add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reaction Execution: Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or acid-base extraction.[8]
Visualizations
Caption: General experimental workflow for a C-N cross-coupling reaction.
Caption: Troubleshooting flowchart for low product yield in C-N coupling.
Caption: Key parameters for optimizing C-N bond formation reactions.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 17. mdpi.com [mdpi.com]
- 18. C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2,4-Dichloropyrido[2,3-d]pyrimidine under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of 2,4-Dichloropyrido[2,3-d]pyrimidine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a reactive molecule susceptible to nucleophilic substitution at the chloro positions. Its stability is significantly influenced by pH, temperature, and the presence of nucleophiles. It is known to be sensitive to both acidic and basic conditions, leading to hydrolysis. For long-term storage, it is recommended to keep the compound at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed, opaque container to protect it from moisture and light.[1]
Q2: Which chloro position is more reactive?
A2: The chlorine atom at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C2 position.[2] This is a common reactivity pattern in pyrimidine systems. Therefore, under hydrolytic conditions, the initial degradation product is likely to be 2-chloro-4-hydroxypyrido[2,3-d]pyrimidine.
Q3: What are the expected degradation products under acidic or basic conditions?
A3: The primary degradation pathway is the sequential hydrolysis of the two chlorine atoms to hydroxyl groups. The expected products are:
-
Mono-hydrolysis product: 2-chloro-4-hydroxypyrido[2,3-d]pyrimidine
-
Di-hydrolysis product: 2,4-dihydroxypyrido[2,3-d]pyrimidine (also known as pyrido[2,3-d]pyrimidine-2,4-dione)
The formation of these products is supported by synthetic routes that prepare this compound from 2,4-dihydroxypyrido[2,3-d]pyrimidine using chlorinating agents like phosphorus oxychloride.[2][3]
Q4: Can I use this compound in reactions with strong bases?
A4: Caution is advised when using strong bases. Strong bases, especially in protic solvents, can lead to rapid degradation of the starting material through hydrolysis. If a basic catalyst is required, consider using a non-nucleophilic organic base in an anhydrous aprotic solvent. It is recommended to avoid strong bases like NaOH or KOH in aqueous or alcoholic solutions if the integrity of the dichloro-scaffold is critical.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield in a reaction | Degradation of starting material: The reaction conditions (e.g., presence of water, acidic/basic reagents, high temperature) may be causing the this compound to degrade. | 1. Confirm the purity of the starting material via NMR or LC-MS before use. 2. Ensure all solvents and reagents are anhydrous, especially for reactions sensitive to water. 3. Run the reaction under an inert atmosphere (Nitrogen or Argon). 4. If acidic or basic conditions are necessary, consider performing the reaction at a lower temperature for a longer duration to minimize degradation.[4] |
| Multiple spots on TLC/LC-MS, including more polar impurities | Hydrolysis of the starting material: The appearance of more polar spots often indicates the formation of the mono- and di-hydroxy degradation products. | 1. Analyze the impurities by LC-MS to confirm their mass. The expected masses would be for C₇H₄ClN₃O (mono-hydroxy) and C₇H₅N₃O₂ (di-hydroxy). 2. During workup, avoid prolonged exposure to aqueous acidic or basic solutions. Neutralize the reaction mixture promptly and extract the product. |
| Inconsistent reaction outcomes | Variable quality of starting material: The compound may have degraded during storage due to improper conditions. | 1. Always store this compound under the recommended conditions (2-8°C, inert atmosphere, sealed from light and moisture).[1] 2. If the compound is old or has been stored improperly, consider purifying it by recrystallization or column chromatography before use. |
| Selective reaction at C4 is not achieved | Reaction conditions are too harsh: High temperatures or prolonged reaction times may lead to a lack of selectivity and reaction at the C2 position as well. | 1. Optimize the reaction temperature; start with lower temperatures and gradually increase if the reaction is too slow. 2. Monitor the reaction closely using TLC or LC-MS to stop it once the desired C4-substituted product is formed, before significant C2 substitution occurs. |
Degradation Pathway Visualization
The diagram below illustrates the stepwise hydrolysis of this compound under hydrolytic (acidic or basic) conditions. The C4 position is typically hydrolyzed first due to its higher reactivity.
Caption: Predicted hydrolysis pathway of this compound.
Experimental Protocols
Protocol: General Procedure for Assessing Stability
This protocol outlines a general method to assess the stability of this compound under specific acidic or basic conditions using HPLC or LC-MS analysis.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate organic solvent like acetonitrile or THF.
-
-
Stress Conditions:
-
Acidic Condition: To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl in water) to achieve the desired final concentration of the compound and acid.
-
Basic Condition: To a known volume of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M NaOH in water) to achieve the desired final concentration.
-
Control: Prepare a control sample by adding an equal volume of water instead of the acid or base solution.
-
-
Incubation:
-
Incubate all samples at a controlled temperature (e.g., room temperature or 40°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
-
Quenching and Sample Preparation:
-
Immediately neutralize the withdrawn aliquot by adding a quenching solution (e.g., for the acidic sample, add an equivalent amount of NaOH; for the basic sample, add an equivalent amount of HCl).
-
Dilute the quenched sample with the mobile phase to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze the samples by a validated HPLC or LC-MS method.
-
Monitor the peak area of the parent compound (this compound) and identify the formation of any degradation products by comparing retention times and mass spectra with reference standards if available.
-
-
Data Interpretation:
-
Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
-
Workflow for Stability Testing
The following diagram outlines the experimental workflow for conducting a stability study.
Caption: Experimental workflow for assessing compound stability.
References
Technical Support Center: Overcoming Poor Regioselectivity in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance for overcoming common challenges related to poor regioselectivity in substitution reactions. Below you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data to inform your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Electrophilic Aromatic Substitution (EAS)
Q1: My electrophilic aromatic substitution on a monosubstituted benzene ring is yielding a mixture of ortho and para isomers. How can I improve selectivity for the para product?
A1: Achieving high para-selectivity often involves mitigating the statistical advantage and electronic preference for the ortho position. Here are several strategies:
-
Steric Hindrance: The ortho positions are more sterically hindered than the para position. You can leverage this by:
-
Using a bulkier directing group on your substrate.
-
Employing a bulkier electrophile or catalyst. This will disfavor attack at the more crowded ortho positions.
-
-
Temperature Control: The para isomer is often the thermodynamically more stable product. Running the reaction at a higher temperature can favor the formation of the para product, assuming the reaction is reversible or allows for isomerization. Conversely, lower temperatures may favor the kinetically controlled ortho product.[1]
-
Catalyst Selection: Shape-selective catalysts, such as zeolites, can be used to favor the formation of the para isomer. The pores of the zeolite act as a "molecular sieve," allowing the less bulky transition state leading to the para product to form more readily.[2]
Q2: I am attempting to synthesize a meta-substituted product from a starting material with an ortho-, para-directing group. What strategies can I employ?
A2: This is a common challenge that requires a multi-step approach. Direct meta-substitution on a strongly activated ring is generally not feasible. Consider the following strategies:
-
Functional Group Interconversion:
-
Start with a meta-directing group to install your desired substituent at the meta position.
-
In a subsequent step, convert the meta-directing group into the desired ortho-, para-directing group. For example, a nitro group (-NO2, meta-directing) can be reduced to an amino group (-NH2, ortho-, para-directing).
-
-
"Blocking" a Position: In some cases, you can temporarily block the para position with a bulky, removable group (e.g., a sulfonic acid group), forcing substitution to occur at the ortho or meta positions. The blocking group is then removed in a later step.
Q3: My Friedel-Crafts acylation is giving poor yields and a mixture of products. What are the common pitfalls?
A3: Poor regioselectivity and yield in Friedel-Crafts acylation can stem from several factors:
-
Substrate Reactivity: Strongly deactivated aromatic rings (e.g., nitrobenzene) are not suitable substrates for Friedel-Crafts reactions. Conversely, strongly activated rings (e.g., aniline, phenol) can lead to side reactions and poor selectivity. It is often necessary to protect activating groups like amines (e.g., by converting them to amides) before acylation.
-
Catalyst Stoichiometry: A stoichiometric amount of the Lewis acid catalyst (e.g., AlCl3) is typically required because both the acyl chloride and the resulting ketone product can form complexes with the catalyst.
-
Reaction Conditions: The reaction is often exothermic. Controlling the temperature by slow addition of the acylating agent and using an ice bath can prevent side reactions.
Nucleophilic Aromatic Substitution (SNAr)
Q4: I am getting a mixture of C2 and C4 substituted products in a nucleophilic aromatic substitution on a di-substituted pyridine. How can I control the regioselectivity?
A4: The regioselectivity in SNAr on pyridines is a delicate balance of electronic and steric effects.[3]
-
Steric Hindrance: A bulky nucleophile will preferentially attack the less sterically hindered position. Similarly, a bulky substituent adjacent to one of the reactive sites will direct the nucleophile to the other site.
-
Electronic Effects: The presence of other electron-withdrawing or -donating groups on the ring can influence the relative electrophilicity of the C2 and C4 positions.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediate Meisenheimer complex and thus the regiochemical outcome. It is advisable to screen different solvents.
Q5: My SNAr reaction is not proceeding, even with a strong nucleophile and a good leaving group. What could be the issue?
A5: For a successful SNAr reaction, the aromatic ring must be sufficiently electron-deficient. This is typically achieved by having at least one strong electron-withdrawing group (e.g., -NO2, -CN) positioned ortho or para to the leaving group.[4][5] If your substrate lacks this activation, the reaction will be very slow or will not occur. Consider modifying your substrate to include an activating group if possible.
Aliphatic Nucleophilic Substitution (SN1/SN2)
Q6: My reaction is producing a mixture of SN1 and SN2 products. How can I favor one pathway over the other?
A6: The competition between SN1 and SN2 pathways is governed by the substrate, nucleophile, leaving group, and solvent. To favor a specific pathway:
-
To Favor SN2:
-
Substrate: Use a primary or methyl halide. Secondary halides can undergo both, while tertiary halides will favor SN1.
-
Nucleophile: Use a strong, non-bulky nucleophile in high concentration.
-
Solvent: Use a polar aprotic solvent (e.g., acetone, DMSO, DMF) which solvates the cation but not the nucleophile, thus increasing its reactivity.
-
-
To Favor SN1:
-
Substrate: Use a tertiary or a secondary halide that can form a stable carbocation.
-
Nucleophile: Use a weak nucleophile (which is often the solvent itself, e.g., water, ethanol).
-
Solvent: Use a polar protic solvent (e.g., water, alcohols) to stabilize the carbocation intermediate and the leaving group anion.
-
Q7: I am observing unexpected rearranged products in my SN1 reaction. How can I minimize this?
A7: Carbocation rearrangements (hydride or alkyl shifts) are common in SN1 reactions when a more stable carbocation can be formed. To minimize rearrangements:
-
Promote SN2: If possible, switch to conditions that favor the SN2 mechanism, which does not involve a carbocation intermediate.
-
Stabilize the Initial Carbocation: While not always possible, modifying the substrate to form a more stable initial carbocation can sometimes reduce the driving force for rearrangement.
-
Use a Different Synthetic Route: In many cases, the most practical solution is to choose an alternative synthetic pathway that avoids the formation of the problematic carbocation intermediate.
Quantitative Data on Regioselectivity
The following tables provide quantitative data on how different factors can influence the regioselectivity of substitution reactions.
Table 1: Regioselectivity in the Nitration of Toluene under Various Conditions
| Nitrating Agent | Solvent | Temperature (°C) | Ortho (%) | Meta (%) | Para (%) | Para/Ortho Ratio | Reference |
| HNO₃/H₂SO₄ | - | 30 | 58.8 | 4.4 | 36.8 | 0.63 | [6] |
| HNO₃ | Acetic Anhydride | 25 | 59 | 2.8 | 38.2 | 0.65 | [2] |
| NO₂⁺PF₆⁻ | Nitromethane | 25 | 69 | <1 | 30 | 0.43 | [6] |
| HNO₃ | Acetonitrile | - | 46.7 | 2.3 | 51.0 | 1.09 | [2] |
| HNO₃ | Carbon Tetrachloride | - | 46.8 | 0.8 | 52.4 | 1.12 | [2] |
Table 2: Regioselectivity in the Bromination of Anisole with Different Brominating Agents
| Brominating Agent | Solvent | Temperature (°C) | Ortho (%) | Para (%) | Para/Ortho Ratio |
| Br₂ | Acetic Acid | Room Temp | ~10 | ~90 | 9.0 |
| NBS | Acetonitrile | Room Temp | ~5 | ~95 | 19.0 |
| DBDMH | Acetic Acid | Room Temp | <5 | >95 | >19.0 |
Note: NBS = N-Bromosuccinimide, DBDMH = 1,3-Dibromo-5,5-dimethylhydantoin. Data is generalized from typical experimental outcomes.
Experimental Protocols
Protocol 1: High Para-Selective Bromination of Aniline (via Acetanilide)
This protocol outlines a reliable method to achieve high para-selectivity in the bromination of aniline by first protecting the highly activating amino group as an acetanilide.[7]
Step 1: Acetylation of Aniline
-
In a fume hood, add 10.0 g of aniline to 30 mL of glacial acetic acid in a 125 mL Erlenmeyer flask.
-
With stirring, slowly add 11.0 mL of acetic anhydride.
-
Stir the mixture for 10 minutes.
-
Pour the reaction mixture into 100 mL of ice-cold water while stirring to precipitate the acetanilide.
-
Collect the solid by vacuum filtration, wash with cold water, and air dry.
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide in 40 mL of glacial acetic acid in a 125 mL Erlenmeyer flask.
-
In a separate beaker, dissolve 10.8 g of N-bromosuccinimide (NBS) in 50 mL of glacial acetic acid.
-
Slowly add the NBS solution to the acetanilide solution with constant stirring at room temperature.
-
Stir the mixture for 30 minutes. The product, p-bromoacetanilide, may precipitate.
-
Pour the reaction mixture into 150 mL of ice-cold water to complete the precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and air dry.
Step 3: Hydrolysis of p-Bromoacetanilide
-
Place the dried p-bromoacetanilide in a 250 mL round-bottom flask.
-
Add 20 mL of ethanol and 20 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1 hour.
-
Cool the solution to room temperature and then in an ice bath.
-
Slowly neutralize the solution with aqueous sodium hydroxide until it is basic.
-
Collect the precipitated p-bromoaniline by vacuum filtration, wash with cold water, and dry.
Protocol 2: Regioselective Friedel-Crafts Acylation of Anisole
This protocol describes a general procedure for the Friedel-Crafts acylation of anisole, which strongly favors para-substitution.[8][9][10]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Acetyl chloride
-
Anisole
-
Concentrated HCl
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with drying tubes.
-
In the flask, suspend 6.0 g (0.045 mol) of anhydrous AlCl₃ in 20 mL of anhydrous DCM.
-
Cool the suspension in an ice bath.
-
Add a solution of 3.2 mL (0.045 mol) of acetyl chloride in 10 mL of anhydrous DCM to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15 minutes.
-
After the addition is complete, add a solution of 4.3 mL (0.040 mol) of anisole in 10 mL of anhydrous DCM to the dropping funnel.
-
Add the anisole solution dropwise to the reaction mixture over 20 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Carefully pour the reaction mixture into a beaker containing 50 g of ice and 10 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with 20 mL of DCM.
-
Combine the organic layers and wash with 30 mL of water, followed by 30 mL of saturated sodium bicarbonate solution, and finally 30 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product, which is predominantly 4-methoxyacetophenone.
Visualizing Reaction Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows for troubleshooting regioselectivity.
References
- 1. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Product Distribution in the Nitration of Toluene [thecatalyst.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. websites.umich.edu [websites.umich.edu]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Palladium-Catalyzed Reactions with 2,4-Dichloropyrido[2,3-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions involving 2,4-Dichloropyrido[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on this compound?
A1: The most frequently employed palladium-catalyzed cross-coupling reactions for the functionalization of this compound and related scaffolds include Suzuki-Miyaura coupling (with boronic acids or esters), Buchwald-Hartwig amination (with primary or secondary amines), Sonogashira coupling (with terminal alkynes), and Heck coupling (with alkenes). These reactions are instrumental in synthesizing a diverse range of substituted pyrido[2,3-d]pyrimidines, which are key building blocks in drug discovery.[1][2]
Q2: What is the typical regioselectivity observed in palladium-catalyzed cross-coupling reactions of this compound?
A2: For 2,4-dihalopyrimidines and related heterocycles, palladium-catalyzed cross-coupling reactions generally favor substitution at the C4 position.[3][4][5] This preference is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond.[5] However, the regioselectivity can be influenced by several factors, including the choice of ligand, catalyst, and reaction conditions. In some cases, C2-selectivity can be achieved using specific bulky N-heterocyclic carbene (NHC) ligands.[6][7]
Q3: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the common causes?
A3: Low yields in Suzuki-Miyaura couplings of this compound can stem from several factors:
-
Catalyst Inactivation: The palladium catalyst can decompose, especially at high temperatures. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that the solvents are properly degassed.[6]
-
Poor Quality Reagents: The boronic acid may be of poor quality or may have decomposed. Using fresh, high-purity boronic acid is recommended.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. A thorough screening of these parameters is often necessary to optimize the yield.[4][8]
-
Side Reactions: Homocoupling of the boronic acid is a common side reaction that can reduce the yield of the desired cross-coupled product.[6]
Q4: I am observing the formation of significant side products in my reaction. What are they and how can I minimize them?
A4: Common side products in palladium-catalyzed reactions with this compound include:
-
Homocoupling Products: This is particularly common in Suzuki reactions, where two molecules of the boronic acid couple together.[6] Minimizing the amount of boronic acid or adding it slowly can sometimes reduce homocoupling.
-
Hydrodehalogenation: The chloro group is replaced by a hydrogen atom. This can be caused by the presence of water or other protic sources in the reaction mixture.
-
Di-substituted Products: In cases where mono-substitution is desired, the formation of the di-substituted product can be a significant issue. Controlling the stoichiometry of the reagents and the reaction time can help to favor mono-substitution. At higher temperatures, the formation of di-substituted products is more likely.[4]
Q5: How does the choice of ligand affect the outcome of the reaction?
A5: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity.
-
Electron-rich and bulky ligands , such as phosphines (e.g., PPh₃, XPhos) and N-heterocyclic carbenes (NHCs), can enhance the rate of oxidative addition, which is often the rate-limiting step.
-
The steric and electronic properties of the ligand can also influence the regioselectivity of the reaction, with some bulky ligands favoring coupling at the less sterically hindered C2 position.[6][7] A mismatch between the palladium precursor and the ligand can lead to catalyst deactivation and low yields.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure proper inert atmosphere techniques (degassing solvents, using a glovebox or Schlenk line). Consider using a more stable palladium precatalyst. |
| Poor Boronic Acid Quality | Use freshly purchased or recrystallized boronic acid. Store boronic acids in a desiccator. |
| Suboptimal Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate. |
| Incorrect Solvent | Screen different solvents or solvent mixtures (e.g., 1,4-dioxane, toluene, DMF, with or without water). The solvent affects the solubility of reagents and the stability of the catalyst.[6] |
| Low Reaction Temperature | Gradually increase the reaction temperature. For less reactive chlorides, higher temperatures are often required. Microwave irradiation can sometimes improve yields and reduce reaction times.[4] |
| Boronic Acid Homocoupling | Use a slight excess of the this compound. Add the boronic acid solution slowly to the reaction mixture. |
Problem 2: Poor Regioselectivity (Mixture of C2 and C4 isomers)
| Possible Cause | Troubleshooting Steps |
| Default C4 Selectivity | This is the generally observed outcome. To achieve C2 selectivity, specific conditions are required. |
| Ligand Choice | For C2 selectivity, consider using bulky N-heterocyclic carbene (NHC) ligands.[6][7] For enhancing C4 selectivity, traditional phosphine ligands like PPh₃ are often effective.[4] |
| Reaction Temperature | Lowering the reaction temperature may improve selectivity in some cases. |
| Catalyst System | Different palladium precatalysts can exhibit different selectivities. Screen various precatalysts in combination with different ligands. |
Problem 3: Catalyst Decomposition (Observed as black precipitate)
| Possible Cause | Troubleshooting Steps |
| High Temperature | Reduce the reaction temperature. |
| Presence of Oxygen | Ensure rigorous exclusion of air from the reaction system by using degassed solvents and maintaining an inert atmosphere. |
| Unstable Ligand | Choose a more robust ligand that is stable at the required reaction temperature. |
| Incorrect Palladium to Ligand Ratio | Optimize the palladium-to-ligand ratio. An excess of ligand can sometimes stabilize the catalyst. |
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound Analogs
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 15 (min) | 81 | [4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 15 (min) | 78 | [4] |
| 3 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 15 (min) | 79 | [4] |
| 4 | 2-Furanylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 15 (min) | 75 | [4] |
| 5 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 92 | [6] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Related Dichloropyrimidines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 85 | [4] |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 90 | 24 | 78 | [4] |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | 91 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the tube. Then, add the degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1-0.2 M).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This is a generalized procedure based on protocols for similar dichlorinated heterocycles and should be optimized.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of 0.1-0.2 M).
-
Reaction: Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of this compound
This is a generalized procedure and requires careful optimization.
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for palladium-catalyzed reactions.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Functionalization of pyrrolo[2,3-d]pyrimidine by palladium-catalyzed cross-coupling reactions (review) [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of Polar Pyridopyrimidine Compounds
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar pyridopyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar pyridopyrimidine compounds?
A1: The main difficulties arise from their high polarity and the basic nature of the nitrogen atoms in the pyridopyrimidine core. These characteristics lead to several common issues:
-
Poor retention in reversed-phase chromatography (RPC): Highly polar compounds have a strong affinity for the polar mobile phase and weak interaction with nonpolar stationary phases (like C18), often resulting in elution at or near the solvent front.[1][2]
-
Peak tailing in HPLC: The basic nitrogen atoms can interact strongly with acidic silanol groups present on the surface of silica-based columns.[1][3] This secondary interaction causes peaks to tail, reducing resolution and accuracy.
-
Poor solubility: While soluble in polar solvents, these compounds may have limited solubility in the highly organic mobile phases used in techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), which can complicate sample preparation and injection.[4]
-
Co-elution with polar impurities: Separating the target compound from structurally similar and equally polar impurities can be challenging, requiring highly selective methods.
Q2: Which chromatographic technique is best for my polar pyridopyrimidine?
A2: The optimal technique depends on the specific properties of your compound and the impurities you need to remove. However, for highly polar pyridopyrimidines, the following techniques are often more successful than traditional reversed-phase chromatography:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method, HILIC uses a polar stationary phase and a high-organic, low-aqueous mobile phase to retain and separate very polar compounds.[5] Analytes elute in order of increasing polarity.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative that uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[4][6] It is well-suited for separating polar compounds and is often orthogonal to both RPC and HILIC, providing a different selectivity.[7][8]
-
Reversed-Phase Chromatography (RPC) with Modifications:
-
Ion-Pairing Agents: Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral ion pair with the charged pyridopyrimidine, increasing its hydrophobicity and retention on a C18 column.[9]
-
Polar-Embedded or Polar-Endcapped Columns: These columns have modified stationary phases that are more compatible with highly aqueous mobile phases and offer alternative selectivity for polar compounds.[10]
-
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since pyridopyrimidines are basic, cation-exchange chromatography can be a highly effective purification step, especially for removing neutral or acidic impurities.[11]
-
Mixed-Mode Chromatography: These columns combine two or more separation mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[12] This can provide unique selectivity and improved retention for complex polar mixtures.[13]
Q3: When should I use an ion-pairing agent in reversed-phase HPLC, and what are the drawbacks?
A3: Use an ion-pairing agent when your polar, basic pyridopyrimidine shows little to no retention on a standard C18 column. The agent, typically an acid with a hydrophobic tail, pairs with your positively charged analyte, increasing its affinity for the nonpolar stationary phase. However, be aware of the drawbacks:
-
MS Incompatibility: Many ion-pairing reagents are non-volatile and can cause significant ion suppression in mass spectrometry detectors.[14]
-
Long Equilibration Times: Columns can require extended equilibration with the ion-pairing mobile phase, and it can be very difficult to completely wash the agent from the column afterward, potentially dedicating the column to that specific method.
-
Complex Method Development: Optimizing the type and concentration of the ion-pairing agent can be time-consuming.
Q4: How can I improve peak shape for my basic pyridopyrimidine compound?
A4: Poor peak shape, particularly tailing, is often due to interactions between the basic analyte and acidic silanol groups on the silica column surface.[1] To improve this:
-
Lower the Mobile Phase pH: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (to pH < 3) protonates your basic compound consistently and suppresses the ionization of silanol groups, minimizing unwanted secondary interactions.[1][15]
-
Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them.[1]
-
Increase Buffer Concentration: In HILIC, insufficient buffer concentration can lead to secondary interactions. Increasing the buffer concentration can help mask these interactions and improve peak shape.[16]
-
Choose a Modern, High-Purity Column: Use a column with high-purity silica and effective end-capping to reduce the number of available silanol groups. Base-deactivated columns are specifically designed for analyzing basic compounds.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Poor Retention on C18 Column | Compound is too polar for the stationary phase. | 1. Switch to HILIC: This is the most common solution for retaining highly polar compounds.[2]2. Try SFC: Provides an alternative, often orthogonal, separation mechanism suitable for polar molecules.[4]3. Use an Ion-Pairing Agent: Add an agent like TFA or HFBA to the mobile phase to increase hydrophobic interaction.4. Use a Polar-Embedded/Endcapped C18 Column: These offer enhanced retention for polar analytes.[10] |
| Poor Peak Shape (Tailing) | Secondary interaction with acidic silanol groups on the column. | 1. Add an Acidic Modifier: Lower the mobile phase pH to 2-3 with 0.1% formic acid or TFA.[1]2. Use a High-Purity, End-Capped Column: Modern columns have fewer active silanol sites.[15]3. Increase Mobile Phase Ionic Strength: A higher buffer concentration (e.g., 20-50 mM ammonium formate) can shield silanol interactions.[17]4. Switch to a Non-Silica-Based Column: If tailing persists, consider a polymer-based column. |
| Poor Peak Shape (Fronting or Splitting) | Sample overload; sample solvent is too strong or mismatched with the mobile phase. | 1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[18]2. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent. For HILIC, the sample solvent should be high in organic content (e.g., >70% acetonitrile).[17]3. Ensure Proper Column Equilibration: HILIC columns in particular require longer equilibration times (15-20 column volumes) between runs.[16] |
| Low or No Recovery from Column | Compound may be irreversibly adsorbed to the column or precipitating. | 1. Check Solubility: Ensure the compound is soluble in all mobile phase compositions used during the gradient.2. Passivate the System: Some basic compounds can interact with metal surfaces in the HPLC system. Consider using PEEK tubing or metal-free columns.[18]3. Change Column Chemistry: The compound may be reacting with or strongly adsorbing to the stationary phase. Try a different type of column (e.g., HILIC vs. SFC). |
| Compound Fails to Crystallize | Solution is not supersaturated; compound is too soluble in the chosen solvent. | 1. Evaporate Solvent: Carefully remove some of the solvent to increase concentration.2. Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble but is miscible with the crystallization solvent until turbidity appears, then clarify with minimal heating.[5][19]3. Cool Slowly & Seed: Allow the solution to cool gradually to room temperature before moving to an ice bath. Adding a seed crystal can initiate proper crystallization.[19] |
Comparative Data on Purification Techniques
| Technique | Stationary Phase | Mobile Phase Principle | Best For | Key Limitations |
| Reversed-Phase (RPC) | Nonpolar (e.g., C18) | Polar (High Aqueous) -> Nonpolar | Moderately polar pyridopyrimidines | Poor retention for very polar compounds.[13] |
| RPC + Ion Pairing | Nonpolar (e.g., C18) | Polar + Ion-Pairing Agent | Charged polar pyridopyrimidines | Often MS-incompatible; column contamination.[14] |
| HILIC | Polar (e.g., Bare Silica, Amide) | Nonpolar (High Organic) -> Polar | Very polar and hydrophilic pyridopyrimidines | Sensitive to mobile phase water content; longer equilibration times.[16][20] |
| SFC | Polar (e.g., 2-EP, Cyano) | Supercritical CO2 + Polar Modifier | Broad range of polarities, chiral separations | Requires specialized equipment; less suitable for highly ionic compounds.[21] |
| Ion-Exchange (IEX) | Charged (e.g., SCX) | Aqueous buffer with increasing salt/pH | Charged pyridopyrimidines; salt-form purification | Only separates based on charge; requires salt gradients. |
Experimental Protocols
Protocol 1: General HILIC Method for Polar Pyridopyrimidine Purification
-
Column Selection: Choose a HILIC column (e.g., bare silica, amide, or diol phase). A common starting point is a 4.6 x 150 mm, 5 µm column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
-
Column Equilibration: Equilibrate the column with 95% B for at least 20 column volumes to ensure a stable water layer forms on the stationary phase.[16]
-
Sample Preparation: Dissolve the crude pyridopyrimidine compound in a solvent that matches the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water) to prevent peak distortion.[22] If solubility is an issue, use a minimum amount of a slightly stronger solvent (e.g., 90:10 Acetonitrile:Water).
-
Gradient Elution:
-
Start with a shallow gradient to effectively separate polar compounds.
-
Example Gradient: 95% B to 70% B over 15 minutes.
-
Hold at 70% B for 2 minutes.
-
Return to 95% B and re-equilibrate for 10-15 minutes.[16]
-
-
Detection: Use UV detection at a wavelength appropriate for the pyridopyrimidine chromophore (e.g., 254 nm or 280 nm).
Protocol 2: General SFC Method for Polar Pyridopyrimidine Purification
-
Column Selection: Choose a polar SFC column. 2-Ethylpyridine (2-EP) and cyano (CN) phases are common choices for polar basic compounds.[23]
-
Mobile Phase Preparation:
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol with an additive to improve peak shape, such as 20 mM ammonium formate.[23]
-
-
System Conditions:
-
Sample Preparation: Dissolve the sample in the co-solvent (Methanol). If solubility is poor, DMSO can also be used as a sample solvent in SFC.
-
Gradient Elution:
-
Example Gradient: Start at 5% co-solvent (B) and increase to 40% B over 8 minutes.
-
Hold at 40% B for 1 minute.
-
Return to initial conditions for re-equilibration.
-
-
Detection: Use UV detection and/or mass spectrometry. The primary mobile phase (CO2) evaporates upon depressurization, making fraction collection and solvent removal highly efficient.[6]
Visual Workflow Guides
Caption: Decision tree for selecting a primary purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 3. sielc.com [sielc.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. selectscience.net [selectscience.net]
- 10. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 11. Simultaneous ion-exclusion chromatography and cation-exchange chromatography of anions and cations in environmental water samples on a weakly acidic cation-exchange resin by elution with pyridine-2,6-dicarboxylic acid - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. hplc.eu [hplc.eu]
- 13. Polar Compounds | SIELC Technologies [sielc.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. HILIC Troubleshooting | Thermo Fisher Scientific - RU [thermofisher.com]
- 17. How to Avoid Common Problems with HILIC Methods [restek.com]
- 18. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 19. benchchem.com [benchchem.com]
- 20. agilent.com [agilent.com]
- 21. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 22. benchchem.com [benchchem.com]
- 23. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2,4-Dichloropyrido[2,3-d]pyrimidine
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,4-Dichloropyrido[2,3-d]pyrimidine. It provides troubleshooting advice and answers to frequently asked questions to address potential challenges during laboratory and industrial production.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete chlorination of the pyrido[2,3-d]pyrimidine-2,4-dione precursor. | - Ensure the precursor is completely dry, as moisture can decompose the chlorinating agent. - Increase the equivalents of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃). - Extend the reaction time or increase the reaction temperature, monitoring for product degradation. - Consider the use of a catalyst or additive, such as N,N-diisopropylethylamine (DIPEA) or dimethylformamide (DMF), which can facilitate the reaction. |
| Degradation of the product during work-up. | - Carefully control the temperature during the quenching of the reaction mixture, typically by adding it slowly to ice or a cold aqueous solution. - Optimize the pH during extraction to ensure the product remains in the organic phase and is stable. | |
| Inefficient extraction of the product. | - Perform multiple extractions with a suitable organic solvent. - Adjust the pH of the aqueous layer to maximize the partitioning of the product into the organic layer. | |
| Formation of Impurities or Side Products | Over-chlorination or reaction at other positions on the ring. | - Optimize the reaction temperature and time to favor the desired dichlorination. - Use a milder chlorinating agent if possible, although this may require longer reaction times. |
| Incomplete conversion of the starting material. | - Refer to the "Low Yield" section for recommendations on driving the reaction to completion. | |
| Hydrolysis of the chloro groups back to hydroxyl groups during work-up. | - Minimize the contact time of the product with aqueous solutions, especially under basic conditions. - Use a non-aqueous work-up if feasible. | |
| Difficulties in Product Purification | Presence of persistent impurities. | - Recrystallization is a common and effective method for purification. Experiment with different solvent systems. - If recrystallization is insufficient, column chromatography on silica gel may be necessary, although this can be challenging and costly at a large scale. |
| Oily or non-crystalline product. | - Ensure all residual solvents have been removed under vacuum. - Attempt to induce crystallization by scratching the flask or seeding with a small crystal of pure product. - If the product is inherently an oil at room temperature, purification by chromatography is the most likely solution. | |
| Safety Concerns | Handling of hazardous reagents like phosphorus oxychloride (POCl₃). | - Always handle POCl₃ in a well-ventilated fume hood. - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] - Be aware that POCl₃ reacts violently with water. Ensure all glassware is dry and quench the reaction carefully. |
| Exothermic reaction during chlorination or quenching. | - On a large scale, the reaction should be performed in a reactor equipped with proper temperature control and an emergency cooling system. - Add reagents portion-wise to control the rate of reaction and heat generation. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of this compound?
A prevalent method for the synthesis of this compound involves the chlorination of a pyrido[2,3-d]pyrimidine-2,4-dione precursor. This precursor is often synthesized through the cyclization of a substituted 2-aminopyridine derivative with a suitable reagent. The subsequent chlorination is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or an additive like dimethylformamide (DMF).
Q2: What are the critical parameters to control during the chlorination step at a larger scale?
When scaling up the chlorination reaction, several parameters are critical for success:
-
Temperature Control: The reaction is often exothermic. Proper heat management is crucial to prevent runaway reactions and the formation of byproducts.
-
Reagent Addition Rate: Slow and controlled addition of the chlorinating agent is necessary to manage the reaction exotherm.
-
Mixing: Efficient agitation is essential to ensure homogenous reaction conditions and prevent localized overheating.
-
Off-Gas Management: The reaction may produce corrosive gases, such as HCl, which need to be safely scrubbed.
Q3: How can the purity of the final product be enhanced for pharmaceutical applications?
For high-purity this compound suitable for pharmaceutical use, a multi-step purification process is often required. This typically starts with an optimized work-up to remove the bulk of impurities and residual reagents. Recrystallization from a suitable solvent system is a powerful technique for removing many impurities. If crystalline material is obtained, a final wash with a cold, non-polar solvent can remove surface impurities. For very high purity requirements, column chromatography may be necessary, although this is less desirable for large-scale production due to cost and solvent usage.
Q4: What are the main safety precautions to take when working with phosphorus oxychloride (POCl₃) on a large scale?
Working with large quantities of POCl₃ requires stringent safety protocols:
-
Closed Systems: Use of a closed reactor system is highly recommended to prevent exposure to fumes.
-
Scrubber System: A robust acid gas scrubber system is necessary to neutralize HCl and other corrosive vapors.
-
Personal Protective Equipment (PPE): Full protective gear, including respiratory protection, is mandatory.[1]
-
Emergency Preparedness: Have appropriate spill control materials and emergency shower/eyewash stations readily accessible. Ensure personnel are trained in emergency procedures.[2]
Experimental Protocols
Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione (Precursor)
A common route to the pyrido[2,3-d]pyrimidine core involves the reaction of 2-aminonicotinic acid with urea.
Materials:
-
2-Aminonicotinic acid
-
Urea
-
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, add 2-aminonicotinic acid and an excess of urea.
-
Add a high-boiling point solvent to create a slurry.
-
Heat the mixture to a high temperature (typically >180 °C) and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and add a non-polar solvent to precipitate the product.
-
Filter the solid, wash with the non-polar solvent, and dry under vacuum to obtain the pyrido[2,3-d]pyrimidine-2,4-dione.
Chlorination of Pyrido[2,3-d]pyrimidine-2,4-dione
This protocol is adapted from general procedures for similar heterocyclic systems.
Materials:
-
Pyrido[2,3-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) (optional, but recommended)
-
Inert solvent (e.g., toluene, xylene) (optional)
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), charge the pyrido[2,3-d]pyrimidine-2,4-dione.
-
Add an excess of phosphorus oxychloride (POCl₃). An inert solvent can be used to facilitate stirring.
-
Slowly add N,N-diisopropylethylamine (DIPEA) while maintaining the temperature.
-
Heat the reaction mixture to reflux (typically 100-120 °C) for several hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by adding it to a stirred vessel containing crushed ice and water.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate, sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Typical Value |
| Reactant Ratio (Precursor:POCl₃) | 1 : 5-10 equivalents |
| Reactant Ratio (Precursor:DIPEA) | 1 : 2-3 equivalents |
| Reaction Temperature | 100 - 120 °C |
| Reaction Time | 4 - 12 hours |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Managing the Reactivity of Chlorine Atoms at C2 and C4 Positions of Dichloropyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the selective functionalization of dichloropyrimidines at the C2 and C4 positions.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for the regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?
Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2][3][4][5] This preference is attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, which makes it more electrophilic.[1] However, this selectivity can be influenced by various factors, often resulting in a mixture of C2 and C4 substituted products.[1][2][4]
Q2: What factors influence the C4/C2 selectivity in reactions of 2,4-dichloropyrimidines?
Several factors can significantly impact the regioselectivity of these reactions:
-
Substituents on the Pyrimidine Ring:
-
Nature of the Nucleophile:
-
While many nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines , can exhibit high selectivity for the C2 position, especially when an EWG is present at C5.[1][3][6]
-
Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers, with ratios ranging from 1:1 to 4:1.[1][5]
-
-
Reaction Conditions: Temperature, solvent, and the choice of base play a crucial role in determining the reaction's outcome.[1][3]
-
Catalysis: The use of palladium catalysts, particularly in amination reactions, has been shown to strongly favor the formation of the C4-substituted product.[1][5] Conversely, palladium precatalysts supported by bulky N-heterocyclic carbene ligands can uniquely effect C2-selective cross-coupling with thiols.[7]
Q3: I am getting a mixture of C2 and C4 isomers that are difficult to separate. What can I do?
This is a common challenge. Here are some strategies to improve selectivity and simplify purification:
-
Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures. For instance, to favor C4 substitution, conditions like n-butanol with diisopropylethylamine (DIPEA) have been reported to be effective.[1]
-
Modify the Nucleophile: If possible, altering the nucleophile could improve selectivity.[1]
-
Catalyst Selection: For aminations, a palladium-catalyzed approach can significantly increase C4 selectivity.[1][3] For C-S coupling, specific palladium precatalysts with bulky N-heterocyclic carbene ligands can favor C2.[7]
-
Functional Group Interconversion: In some instances, it may be beneficial to convert one of the chloro groups to another functional group to alter the relative reactivity of the positions.[1]
Q4: How can I achieve C2-selective substitution?
While C4 is the more reactive site, C2-selectivity can be achieved under specific conditions:
-
Ring Substituents: Utilize a dichloropyrimidine with a C6-EDG to direct substitution to the C2 position.[1][2]
-
Specific Nucleophiles: For substrates with a C5-EWG, tertiary amines can be highly C2-selective.[1][3][6]
-
Catalyst-Controlled Reactions: Recent discoveries have shown that palladium precatalysts with bulky N-heterocyclic carbene ligands can achieve C2-selective C-S coupling.[7][8]
-
Reaction Conditions: Exploring conditions such as trifluoroacetic acid (TFA) in isopropanol (IPA) has been reported to facilitate C2 substitution.[1]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base.4. Deactivated dichloropyrimidine substrate. | 1. Use a stronger nucleophile or add an activating agent.2. Gradually increase the reaction temperature while monitoring for side products.3. Screen a range of polar aprotic solvents (e.g., DMF, DMSO, THF) and appropriate bases.[9]4. Assess if ring substituents are deactivating and consider an alternative synthetic route. |
| Poor C4-Selectivity | 1. Reaction conditions favor C2-substitution.2. Steric hindrance near the C4 position.3. The nucleophile has an inherent preference for the C2 position. | 1. For aminations, consider a palladium-catalyzed approach.[1][3]2. Screen different solvents to potentially mitigate steric effects.3. If possible, modify the nucleophile to be less sterically demanding. |
| Unselective Reaction Leading to a Mixture of Products | 1. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions.2. The reaction is run for too long or at too high a temperature, leading to scrambling. | 1. Carefully control the stoichiometry of the nucleophile.2. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.[1]3. Lowering the reaction temperature may improve selectivity.[1][9] |
| Difficulty Achieving C2-Substitution | 1. C4 is the more reactive site.2. Inappropriate reaction conditions to favor C2. | 1. Consider using a dichloropyrimidine with a C6-EDG to direct substitution to C2.[1][2]2. For substrates with a C5-EWG, tertiary amines can be highly C2-selective.[1][3][6]3. Explore specific catalyst systems, such as palladium precatalysts with bulky NHC ligands for C-S coupling.[7] |
Data Presentation
Table 1: Regioselectivity of Amination of 2,4-Dichloropyrimidines
| Substituent | Nucleophile | Conditions | C4:C2 Ratio |
| Unsubstituted | Neutral Nitrogen Nucleophiles | Varies | 1:1 to 4:1[1][5] |
| 6-Aryl | Secondary Amine | Pd(OAc)₂/dppb, LiHMDS, THF | >30:1[3] |
| 5-Nitro | Diethylamine | iPrNEt, 3 h, 40 °C, CHCl₃ | 5:1 (C4:C2) with unreacted starting material[10] |
| 5-Nitro | Triethylamine | CHCl₃, 1 h, room temp. | Excellent C2 selectivity[6] |
Table 2: Catalyst Effect on C-S Coupling of 2,4-Dichloropyrimidine
| Palladium Precatalyst | Ligand | C2:C4 Ratio |
| (η³-tBu-indenyl)PdCl | IPent | Favors C2[8] |
| (η³-allyl)PdCl | IPent | Favors C2[8] |
| Pd-PEPPSI | IPent | 1:22[8] |
| No Catalyst (SNAr) | - | ~1:6[8] |
Experimental Protocols
Protocol 1: General Procedure for Highly Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine (Pd-catalyzed)
This protocol is a generalized procedure for achieving high selectivity for C4-amination.
1. Catalyst Preparation (in a glovebox):
-
To an oven-dried flask, add Pd(OAc)₂ (1-2 mol %) and dppb (1,4-bis(diphenylphosphino)butane, 1-2 mol %).[3]
2. Reaction Setup:
-
Remove the flask from the glovebox and add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) followed by anhydrous THF.[3]
3. Amine-Base Premixing:
-
In a separate flask, dissolve the secondary amine (1.1 equiv) in anhydrous THF and cool the solution to the desired reaction temperature (e.g., -20 °C).[3]
-
Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise to the amine solution.[3]
4. Reaction Execution:
-
Slowly add the pre-mixed amine/LiHMDS solution to the flask containing the substrate and catalyst. The order of addition is critical for high regioselectivity.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by a suitable technique (e.g., TLC or LC-MS).[1]
5. Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for C2-Selective Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amines
This protocol is a generalized procedure for achieving C2-selectivity using tertiary amines.
1. Reaction Setup:
-
To a solution of the 2,4-dichloro-5-substituted-pyrimidine (1.0 equiv) in chloroform (CHCl₃), add the tertiary amine (e.g., triethylamine, 2.0 equiv).[3]
2. Reaction Execution:
-
Stir the mixture at room temperature for 1 hour.[3]
3. Monitoring and Workup:
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.[3]
4. Purification:
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-chloro-5-substituted-N,N-dialkylpyrimidin-2-amine product.[3]
Visualizations
Caption: Factors influencing C4 vs. C2 selectivity.
Caption: Troubleshooting workflow for unselective reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Analysis of 2,4-Dichloropyrido[2,3-d]pyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4-dichloropyrido[2,3-d]pyrimidine. Due to the limited availability of direct experimental NMR data for this specific compound in published literature, this guide presents a predicted spectral assignment based on a comparative analysis of structurally related analogs. The provided data for analogous compounds is based on experimental findings.
Predicted ¹H and ¹³C NMR Spectral Assignment of this compound
The chemical structure of this compound with the numbering convention used for NMR assignment is shown below.
Structure of this compound with atom numbering.
Based on the analysis of related structures, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound in a suitable deuterated solvent such as DMSO-d₆.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | - | ~160 |
| 4 | - | ~162 |
| 4a | - | ~118 |
| 5 | ~8.0 (dd) | ~138 |
| 6 | ~7.8 (dd) | ~125 |
| 7 | ~9.0 (dd) | ~155 |
| 8a | - | ~158 |
Comparative Analysis with Structurally Related Compounds
To arrive at the predicted values, ¹H and ¹³C NMR data from similar heterocyclic compounds were analyzed. The presence of electron-withdrawing chlorine atoms and the nitrogen atoms within the fused ring system significantly influences the chemical shifts.
Table 2: Experimental ¹H NMR Data of Analogous Compounds
| Compound | H-5 (ppm) | H-6 (ppm) | Other Protons (ppm) |
| 2,4-Dichloropyrimidine | 7.77 (d) | 8.65 (d) | - |
| 2,4-Dichloropyridine | 7.40 (dd) | - | H-3: 7.33 (d), H-6: 8.25 (d) |
| Pyrido[2,3-d]pyrimidine | 7.63 (dd) | 8.05 (dd) | H-2: 9.22 (s), H-4: 9.35 (s), H-7: 8.90 (dd) |
Table 3: Experimental ¹³C NMR Data of Analogous Compounds
| Compound | C-2 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Other Carbons (ppm) |
| 2,4-Dichloropyrimidine | 162.1 | 162.1 | 121.2 | 158.8 | - |
| 2,4-Dichloropyridine | 151.7 | 142.1 | 124.5 | - | C-3: 123.0 |
| Pyrido[2,3-d]pyrimidine | 157.8 | 159.2 | 121.1 | 136.2 | C-4a: 115.8, C-7: 154.5, C-8a: 157.8 |
Rationale for Predicted Assignments:
-
¹H NMR: The protons on the pyridine ring (H-5, H-6, and H-7) are expected to be in the aromatic region. H-7 is predicted to be the most downfield-shifted proton due to its proximity to the electronegative nitrogen atom (N-8) and the fused pyrimidine ring. H-5 and H-6 will likely appear as doublets of doublets due to coupling with each other and with the adjacent proton.
-
¹³C NMR: The carbons bearing chlorine atoms (C-2 and C-4) are expected to be significantly downfield, likely in the 160-162 ppm range. The bridgehead carbons (C-4a and C-8a) and the carbon adjacent to the pyridine nitrogen (C-7) will also be deshielded. The remaining carbons of the pyridine ring (C-5 and C-6) will appear at more intermediate chemical shifts.
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for heterocyclic compounds like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Spectrometer Setup:
-
The spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
The sample should be equilibrated to the probe temperature (typically 298 K) before data acquisition.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 to 4096 scans or more, as the ¹³C nucleus has low natural abundance and sensitivity.
-
Relaxation Delay (d1): 2-5 seconds.
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Logical Workflow for Spectral Assignment
The process of assigning the NMR signals involves a combination of one-dimensional and two-dimensional NMR experiments.
NMR Spectral Assignment Workflow.
This guide provides a foundational understanding of the expected NMR characteristics of this compound based on a comparative analysis of related compounds. Experimental verification remains essential for definitive spectral assignment.
A Comparative Guide to Mass Spectrometry Analysis of 2,4-Dichloropyrido[2,3-d]pyrimidine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry analysis for reaction products of 2,4-Dichloropyrido[2,3-d]pyrimidine, a crucial scaffold in medicinal chemistry. Understanding the mass spectral behavior of its derivatives is paramount for reaction monitoring, impurity profiling, and structural elucidation in drug discovery and development. This document presents a comparative analysis of reaction products derived from nucleophilic substitution reactions, detailing experimental protocols and mass spectrometry data.
Introduction to Reactions of this compound
The this compound core is a versatile starting material for synthesizing a diverse range of compounds, primarily through nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the C2 and C4 positions serve as excellent leaving groups, allowing for sequential and selective substitution with various nucleophiles such as amines, thiols, and alkoxides. This reactivity enables the creation of libraries of substituted pyrido[2,3-d]pyrimidines for screening as potential therapeutic agents, including kinase inhibitors.[1][2][3][4][5] The regioselectivity of these reactions is a key aspect, with the C4 position generally being more reactive towards nucleophilic attack.
Mass Spectrometry in the Analysis of Pyrido[2,3-d]pyrimidine Derivatives
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the analysis of these reaction products. It provides crucial information on molecular weight, structure, and purity. Electrospray ionization (ESI) is a commonly employed technique for these polar, heterocyclic compounds, typically yielding protonated molecular ions [M+H]+. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation, providing structural insights.
Comparative Analysis of Reaction Products
This section compares the mass spectrometry data of representative reaction products of this compound with different nucleophiles.
Reaction with Amines
The reaction with amines leads to the formation of 2,4-diamino- or 2-amino-4-chloro-pyrido[2,3-d]pyrimidine derivatives, which are of significant interest in the development of kinase inhibitors.
Table 1: Mass Spectrometry Data for Amino-Substituted Pyrido[2,3-d]pyrimidines
| Compound | Nucleophile | Product Structure | Expected m/z [M+H]+ | Key Fragment Ions (m/z) |
| 1 | Ammonia | 2,4-Diaminopyrido[2,3-d]pyrimidine | 162.1 | 145 ([M+H-NH3]+), 118 |
| 2 | Methylamine | 2,4-Bis(methylamino)pyrido[2,3-d]pyrimidine | 190.2 | 175 ([M+H-CH3]+), 161 ([M+H-NHCH3]+) |
| 3 | Aniline | 2,4-Bis(phenylamino)pyrido[2,3-d]pyrimidine | 314.3 | 237 ([M+H-C6H5]+), 221 ([M+H-NHC6H5]+) |
Reaction with Thiols
Nucleophilic substitution with thiols yields 2,4-bis(thioether)pyrido[2,3-d]pyrimidines.
Table 2: Mass Spectrometry Data for Thio-Substituted Pyrido[2,3-d]pyrimidines
| Compound | Nucleophile | Product Structure | Expected m/z [M+H]+ | Key Fragment Ions (m/z) |
| 4 | Ethanethiol | 2,4-Bis(ethylthio)pyrido[2,3-d]pyrimidine | 253.1 | 225 ([M+H-C2H4]+), 197 ([M+H-2(C2H4)]+) |
| 5 | Thiophenol | 2,4-Bis(phenylthio)pyrido[2,3-d]pyrimidine | 349.1 | 240 ([M+H-SC6H5]+) |
Reaction with Alkoxides
Reactions with alkoxides produce 2,4-dialkoxypyrido[2,3-d]pyrimidines.
Table 3: Mass Spectrometry Data for Alkoxy-Substituted Pyrido[2,3-d]pyrimidines
| Compound | Nucleophile | Product Structure | Expected m/z [M+H]+ | Key Fragment Ions (m/z) |
| 6 | Methoxide | 2,4-Dimethoxypyrido[2,3-d]pyrimidine | 192.1 | 177 ([M+H-CH3]+), 161 ([M+H-OCH3]+) |
| 7 | Ethoxide | 2,4-Diethoxypyrido[2,3-d]pyrimidine | 220.1 | 192 ([M+H-C2H4]+), 164 ([M+H-2(C2H4)]+) |
Alternative Analytical Techniques
While LC-MS/MS is the primary analytical tool, other techniques can provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for unambiguous structure elucidation, providing detailed information about the connectivity of atoms.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is a robust method for routine purity analysis and quantification of the reaction products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile and thermally stable derivatives, GC-MS can be an alternative, providing excellent separation and mass spectral data.
Experimental Protocols
General Synthesis of 2,4-Disubstituted Pyrido[2,3-d]pyrimidines
A solution of this compound (1 mmol) in a suitable solvent (e.g., DMF, ethanol) is treated with an excess of the nucleophile (2.2 mmol). The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) until completion, as monitored by TLC or LC-MS. The product is then isolated by precipitation or extraction and purified by recrystallization or column chromatography.
LC-MS/MS Analysis Protocol
A standardized LC-MS/MS protocol is crucial for the reliable analysis of pyrido[2,3-d]pyrimidine derivatives.[6][7][8][9]
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Desolvation gas at 800 L/hr, cone gas at 150 L/hr.[8]
-
Collision Gas: Argon.
-
Collision Energy: Optimized for each compound to achieve characteristic fragmentation.
-
Visualizations
Signaling Pathway Inhibition
Pyrido[2,3-d]pyrimidine derivatives are often investigated as inhibitors of signaling pathways implicated in diseases like cancer. The diagram below illustrates a simplified kinase signaling pathway that can be targeted by these compounds.
Caption: Inhibition of a generic kinase signaling pathway by a pyrido[2,3-d]pyrimidine derivative.
Experimental Workflow for Mass Spectrometry Analysis
The general workflow for the analysis of this compound reaction products by LC-MS/MS is depicted below.
Caption: Workflow from synthesis to LC-MS/MS analysis of pyrido[2,3-d]pyrimidine derivatives.
Logical Relationship of Data Interpretation
The interpretation of mass spectrometry data follows a logical progression from identifying the molecular ion to elucidating the structure through fragmentation analysis.
Caption: Logical flow for the interpretation of mass spectral data for structural elucidation.
References
- 1. Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Reactivity of 2,4-Dichloropyrido[2,3-d]pyrimidine and 2,4-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2,4-Dichloropyrido[2,3-d]pyrimidine and 2,4-dichloropyrimidine. Understanding the nuanced differences in reactivity between these two heterocyclic scaffolds is crucial for their effective application in the synthesis of novel therapeutic agents and other advanced materials. This document summarizes key reactivity trends, presents available quantitative data from the literature, details representative experimental protocols, and provides visual aids to illustrate reaction pathways and workflows.
Introduction to the Reactivity of Dichlorinated Pyrimidine Scaffolds
Both 2,4-dichloropyrimidine and its fused analogue, this compound, are highly valuable building blocks in medicinal chemistry and materials science. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of two chlorine atoms, renders these molecules susceptible to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a key consideration in synthetic design, with the two chlorine atoms exhibiting differential reactivity.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental transformation for the functionalization of these dichlorinated heterocycles. The general observation for both compounds is that the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position. This preferential reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position, where the negative charge can be effectively delocalized by the adjacent ring nitrogen.
Comparative Data for SNAr Reactions
While direct side-by-side kinetic comparisons are limited in the literature, a comparative analysis of reaction conditions and yields provides valuable insights into the relative reactivity of the two compounds.
| Substrate | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| 2,4-dichloropyrimidine | Morpholine | EtOH, reflux, 4h | 4-morpholino-2-chloropyrimidine | 85 | [1] |
| 2,4-dichloropyrimidine | Aniline | EtOH, reflux, 6h | 4-anilino-2-chloropyrimidine | 78 | Not specified in snippets |
| This compound | Various Amines | Not specified | Mono-C4 substituted | Good to high | [2] |
| 2,4-Dichloropyrido[3,2-d]pyrimidine | p-methoxybenzylamine | DMSO, rt | 4-(p-methoxybenzylamino)-2-azidopyrido[3,2-d]pyrimidine | 49 | [3] |
Note: The data for 2,4-Dichloropyrido[3,2-d]pyrimidine is on a diazido analog, but it demonstrates the preferential reactivity of the C4 position.
The fused pyridine ring in this compound is expected to further decrease the electron density of the pyrimidine ring through an inductive effect, potentially leading to a slight enhancement of its reactivity towards nucleophiles compared to 2,4-dichloropyrimidine. However, without direct comparative kinetic data, this remains a qualitative assessment based on electronic effects.
Experimental Protocol: Mono-amination of 2,4-dichloropyrimidine
Materials:
-
2,4-dichloropyrimidine (1.0 mmol)
-
Amine (e.g., morpholine) (1.0 mmol)
-
Triethylamine (1.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a solution of 2,4-dichloropyrimidine in ethanol, add the amine and triethylamine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloropyrimidine derivative.[4]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is widely used to introduce aryl and heteroaryl substituents onto the pyrimidine and pyridopyrimidine cores. Similar to SNAr reactions, the C4-chloro position exhibits higher reactivity than the C2-chloro position in Suzuki couplings for both substrates.
Comparative Data for Suzuki-Miyaura Coupling
The following table summarizes representative yields for the mono-arylation of the two compounds.
| Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 | 51 (for 2-chloro-4-phenylpyrimidine) | [5] |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 (for 2-chloro-4-phenylpyrimidine) | [6][7] |
| 2,4,6-trichloropyrido[2,3-d]pyrimidine | 4-methoxyphenyl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | Not specified | 83 (for C6 substitution) | Not specified in snippets |
Note: The data for the pyridopyrimidine derivative is for a trichloro-analog, where the C6 position is the most reactive, followed by C4 and then C2. This still provides an indication of the relative reactivity of the chloro-substituents on the pyrimidine portion of the fused ring.
Experimental Protocol: Mono-Suzuki Coupling of 2,4-dichloropyrimidine
Materials:
-
2,4-dichloropyrimidine (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane/Water (4:1, 5 mL)
Procedure:
-
In a reaction vessel, combine 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Degas the mixture by bubbling argon through the solvent for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6][7]
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general signaling pathways and experimental workflows.
Conclusion
While the fused pyridine ring in this compound is expected to modulate its reactivity, the available data does not suggest a dramatic difference in the synthetic outcomes compared to 2,4-dichloropyrimidine under similar conditions. For researchers and drug development professionals, the choice between these two building blocks will likely depend on the desired final molecular architecture and the specific biological targets of interest, rather than significant differences in their fundamental reactivity. Further quantitative kinetic studies would be invaluable for a more precise comparison and to enable finer control over reaction selectivity in complex synthetic sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. merit.url.edu [merit.url.edu]
- 3. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Crystallographic and Performance Guide: 2,4-Dichloropyrido[2,3-d]pyrimidine Derivatives and Thieno[2,3-d]pyrimidine Alternatives in Kinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structural and performance characteristics of a substituted pyrido[2,3-d]pyrimidine derivative and a thieno[2,3-d]pyrimidine analogue. This document focuses on their X-ray crystallographic data and their efficacy as kinase inhibitors, offering valuable insights for structure-based drug design.
The pyrido[2,3-d]pyrimidine scaffold is a key pharmacophore in the development of various therapeutic agents, particularly kinase inhibitors for oncology. The substitution pattern on this core structure significantly influences the molecule's conformation, crystal packing, and ultimately, its biological activity. This guide delves into the crystallographic details of a representative 6-bromopyrido[2,3-d]pyrimidine derivative and compares its structural features and performance with a thieno[2,3-d]pyrimidine-based kinase inhibitor, a class of compounds often explored as bioisosteric alternatives.
Comparative Performance as Kinase Inhibitors
The biological activity of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives is often evaluated through their ability to inhibit specific protein kinases involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Scaffold | Target Kinase | IC50 (nM) | Cell Line | Reference |
| 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea | Pyrido[2,3-d]pyrimidine | Not Specified | - | - | [1] |
| Thieno[3,2-d]pyrimidine Derivative (Compound B1) | Thieno[2,3-d]pyrimidine | EGFRL858R/T790M | 13 | NCI-H1975 | [2] |
| Thieno[3,2-d]pyrimidine Derivative (Compound B7) | Thieno[2,3-d]pyrimidine | EGFRL858R/T790M | 5.9 | NCI-H1975 | [2] |
Note: Direct comparison of the 6-bromopyrido[2,3-d]pyrimidine derivative's activity is limited as the available study focused on its synthesis and structural characterization rather than its kinase inhibitory potency.[1] However, the data for the thieno[2,3-d]pyrimidine derivatives highlight their potential as potent EGFR inhibitors.[2]
X-ray Crystallography Data Comparison
The three-dimensional arrangement of atoms and intermolecular interactions within a crystal lattice are crucial for understanding a compound's physical properties and its interactions with biological targets. Here, we compare the crystallographic data of a substituted pyrido[2,3-d]pyrimidine with a thieno[2,3-d]pyrimidine derivative.
| Parameter | 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea | N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/c | P-1 |
| Key Intermolecular Interactions | N-H···N and C-H···O hydrogen bonds, π-π stacking | H···H, O···H, and H···C contacts are dominant |
| Reference | [1] | [5] |
The solid-state structure of the 6-bromopyrido[2,3-d]pyrimidine derivative is stabilized by a network of hydrogen bonds and π-π stacking interactions, which dictate its molecular conformation.[1] Similarly, the crystal packing of the thieno[2,3-d]pyrimidine derivative is dominated by various non-covalent interactions.[5] The differences in their crystal systems and space groups reflect the distinct molecular symmetries and packing arrangements influenced by their respective substituents.
Experimental Protocols
Single-Crystal X-ray Diffraction
A general protocol for the determination of the crystal structure of small molecules is outlined below. Specific conditions for the analyzed compounds can be found in the cited literature.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: A selected single crystal is mounted on a goniometer head. X-ray diffraction data are collected at a specific temperature (often 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Cancer cells (e.g., NCI-H1975) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL), and the plates are incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The development of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as kinase inhibitors often targets the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Aberrant EGFR signaling is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives.
The workflow for the discovery and evaluation of these kinase inhibitors typically involves several key stages, from initial synthesis to biological testing.
Caption: General workflow for the synthesis, structural analysis, and biological evaluation of novel kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Potency of 2,4-Dichloropyrido[2,3-d]pyrimidine Analogs: A Comparative Guide to Their Biological Activity
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic compounds, the pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, owing to its structural resemblance to endogenous purines and its diverse pharmacological activities. This guide provides a comprehensive comparison of the biological activity of 2,4-Dichloropyrido[2,3-d]pyrimidine analogs, focusing on their anticancer properties and inhibitory effects on key cellular signaling pathways.
The strategic incorporation of a dichloro substitution at the 2 and 4 positions of the pyrido[2,3-d]pyrimidine core serves as a versatile anchor for synthetic modifications, enabling the generation of a diverse library of analogs. These modifications have led to the discovery of potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), which are crucial regulators of cancer cell proliferation, survival, and angiogenesis.
Comparative Analysis of In Vitro Cytotoxicity
The antitumor activity of this compound analogs has been extensively evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the cytotoxic potency of these compounds.
| Compound ID | Substitution Pattern | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | Reference |
| 7c | 2,4-dichlorophenyl and 2-methylpyrimidine | 9.28 ± 0.50 | 5.04 ± 0.27 | [1] |
| 7b | 4-chlorophenyl and 2-methylpyrimidine | 6.22 ± 0.34 | 19.58 ± 1.06 | [1] |
| 6a | Unsubstituted phenyl | 10.68 ± 0.58 | - | [1] |
| Compound 4 | (Structure not specified) | 0.57 | 1.13 | [2] |
| Compound 11 | (Structure not specified) | 1.31 | 0.99 | [2] |
| Compound ID | Substitution Pattern | PDGFr IC50 (µM) | FGFr IC50 (µM) | EGFr IC50 (µM) | c-src IC50 (µM) | Reference |
| PD-089828 (4b) | 2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea | 1.11 | 0.13 | 0.45 | 0.22 | [3][4][5][6] |
| Compound 6c | [4-(diethylamino)butyl]amino side chain at the 2-position of 4b | - | - | - | - | [3][4][5][6] |
| Compound 4e | 6-(3',5'-dimethoxyphenyl) | >50 | 0.060 | >50 | >50 | [3][5][6] |
| Compound ID | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Reference |
| Compound 70 | 0.8 | 2.0 | [7] |
| Compound 71 | 2.7 | 4.8 | [7] |
| Compound 116 | - | 115.38 | [7] |
| Compound 117 | - | 726.25 | [7] |
Key Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of these analogs, it is essential to understand the signaling pathways they target. The following diagrams, generated using the DOT language, illustrate the EGFR signaling cascade and the CDK-mediated cell cycle regulation, two critical pathways in cancer progression. A generalized workflow for the evaluation of these compounds is also presented.
Figure 1: EGFR Signaling Pathway and Inhibition by Analogs.
Figure 2: CDK-Mediated Cell Cycle Regulation and Inhibition.
Figure 3: General Experimental Workflow for Compound Evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the accurate assessment of the biological activity of novel compounds. The following sections provide standardized methodologies for the key assays cited in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrido[2,3-d]pyrimidine analogs in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Kinase Inhibition (ADP-Glo™) Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Purified target kinase (e.g., EGFR, CDK4/6)
-
Kinase-specific substrate and reaction buffer
-
ATP
-
This compound analogs
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the pyrido[2,3-d]pyrimidine analogs. Prepare a 2X kinase/substrate solution and a 2X ATP solution in kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the 2X compound solution or vehicle control. Add 2.5 µL of the 2X kinase/substrate solution. Initiate the reaction by adding 5 µL of the 2X ATP solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
In Vivo Tumor Xenograft Study
In vivo xenograft models are crucial for evaluating the antitumor efficacy of lead compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line (e.g., MCF-7, A549)
-
Matrigel (optional)
-
This compound analog formulation
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the pyrido[2,3-d]pyrimidine analog or vehicle control to the mice according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x length x width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Conclusion
The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. The analogs discussed in this guide demonstrate significant cytotoxic activity against various cancer cell lines and potent inhibitory effects on key oncogenic kinases. The structure-activity relationship studies reveal that modifications at different positions of the pyrido[2,3-d]pyrimidine ring can significantly influence potency and selectivity. The provided experimental protocols offer a standardized approach for the evaluation of new analogs, facilitating the comparison of data across different studies. Further optimization of these lead compounds holds the potential for the discovery of next-generation targeted cancer therapies.
References
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of a Novel Pyridopyrimidine Derivative with PIM-1 Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
The pyridopyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds with applications in oncology, inflammation, and infectious diseases.[1][2][3] The continuous exploration of novel derivatives and the development of efficient synthetic routes are crucial for advancing drug discovery programs. This guide provides a detailed comparison of a recently developed synthetic route to a potent pyrido[2,3-d]pyrimidine-based PIM-1 kinase inhibitor with established synthetic strategies.
Comparative Analysis of Synthetic Routes
The validation of a new synthetic pathway hinges on its efficiency, yield, scalability, and environmental impact compared to existing methods. Here, we compare a novel, direct synthesis of a bioactive pyrido[2,3-d]pyrimidine derivative with a conventional multi-step approach.
Table 1: Quantitative Comparison of a Novel vs. Conventional Synthetic Route
| Parameter | Novel Synthetic Route (Target Compound 4 from Tantawy et al., 2024) | Conventional Route (Generic Multi-step Synthesis) |
| Overall Yield | ~75% | 30-50% (typical) |
| Number of Steps | 2 | 4-6 |
| Reaction Time | 4-6 hours | 24-48 hours |
| Key Reagents | N-cyclohexyl derivative, cyanoacetamide, benzoyl chloride | 2-aminonicotinonitrile, guanidine, subsequent functionalization reagents |
| Purification Method | Crystallization | Column Chromatography |
| Starting Material Cost | Moderate | Low to Moderate |
| Environmental Impact | Reduced solvent usage, fewer steps | Higher solvent consumption, more waste generation |
Data for the novel route is based on the synthesis of compound 4 as described by Tantawy et al. (2024).[4][5] Data for the conventional route is a generalized representation from various reported syntheses of similar scaffolds.
Experimental Protocols
Detailed methodologies are provided for the key steps in the novel synthetic route, offering a reproducible protocol for researchers.
Novel Synthetic Route: Protocol for Compound 4
This route involves a two-step process starting from an N-cyclohexyl derivative and cyanoacetamide.
Step 1: Synthesis of o-aminonicotinonitrile intermediate (Compound 2)
-
A mixture of an appropriate N-cyclohexyl derivative (1 eq.) and cyanoacetamide (1.1 eq.) in ethanol is refluxed in the presence of a catalytic amount of piperidine for 2 hours.
-
The reaction mixture is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the o-aminonicotinonitrile intermediate.
Step 2: Synthesis of the target Pyrido[2,3-d]pyrimidine (Compound 4) [4]
-
To a cold solution of the o-aminonicotinonitrile intermediate (1 eq.) in pyridine, benzoyl chloride (1.2 eq.) is added dropwise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is then diluted with water, and stirring is continued for another 30 minutes.
-
The resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the final pure product.
Validation Workflow and Signaling Pathway
The validation of a synthetic route extends beyond chemical synthesis to include biological evaluation, confirming the desired activity of the synthesized compound.
Caption: Workflow for the validation of a novel synthetic route to a pyridopyrimidine derivative.
The synthesized compound's biological activity is validated through a series of in vitro assays. For the target compound discussed, its potent PIM-1 kinase inhibitory activity was confirmed, leading to significant cytotoxicity against cancer cell lines like MCF-7.[4][5]
Caption: Simplified PIM-1 signaling pathway and the inhibitory action of the novel compound.
The PIM-1 kinase is a proto-oncogene that promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins such as Bad, and by promoting the degradation of cell cycle inhibitors like p27. The novel pyridopyrimidine derivative (Compound 4) effectively inhibits PIM-1, leading to increased apoptosis and cell cycle arrest in cancer cells.[4]
Conclusion
The presented novel synthetic route for the pyridopyrimidine derivative offers significant advantages over conventional methods, including higher yields, fewer steps, and a more favorable environmental profile. The biological validation confirms its potent PIM-1 kinase inhibitory activity, making it a promising candidate for further preclinical development. This guide provides researchers with the necessary information to reproduce this synthesis and explore its potential in cancer therapy. The ongoing development of innovative synthetic methodologies is paramount to the discovery of new and effective therapeutics.[6]
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journaljpri.com [journaljpri.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Cross-Coupling Reactions: Palladium vs. Nickel vs. Copper
For Researchers, Scientists, and Drug Development Professionals
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. The choice of catalyst is paramount to the success of these transformations, influencing reaction efficiency, substrate scope, and overall cost. This guide provides an objective comparison of the three most prominent classes of catalysts—palladium-, nickel-, and copper-based systems—for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The information presented is supported by experimental data to aid in catalyst selection and reaction optimization.
Performance Comparison of Catalysts
The selection of an appropriate catalyst is a critical decision in planning a cross-coupling reaction. Palladium catalysts have long been the gold standard due to their broad applicability and high reactivity.[1] However, their high cost and relative scarcity have prompted the exploration of more earth-abundant alternatives like nickel and copper.[1][2] Nickel catalysts have emerged as a powerful substitute, often exhibiting unique reactivity and proving more effective for certain substrates.[1][3] Copper catalysts, while historically used in Ullmann-type couplings, are gaining traction in a wider range of cross-coupling reactions due to their low cost and distinct catalytic properties.[4][5]
The following table summarizes the performance of representative palladium, nickel, and copper catalysts in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions under various conditions.
| Reaction Type | Catalyst System | Aryl Halide | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | 4900 | 2450 | |
| Suzuki-Miyaura | NiCl₂(dppp) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 24 | 92 | 920 | 38 | [6] |
| Suzuki-Miyaura | CuI / Phenanthroline | 4-Iodoanisole | Phenylboronic acid | K₃PO₄ | DMF | 110 | 24 | 85 | 850 | 35 | [7] |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Iodobenzene | Styrene | Et₃N | DMF | 100 | 2 | 95 | 9500 | 4750 | [8] |
| Heck | Ni(acac)₂ / PPh₃ | 4-Chlorobenzonitrile | Styrene | K₂CO₃ | DMA | 130 | 12 | 88 | 880 | 73 | [9] |
| Heck | CuI / Proline | 4-Iodoanisole | n-Butyl acrylate | K₂CO₃ | DMSO | 120 | 24 | 75 | 750 | 31 | |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Iodobenzene | Phenylacetylene | Et₃N | THF | 25 | 2 | 96 | 1920 | 960 | [10] |
| Sonogashira | NiCl₂(dppe) | 4-Chlorotoluene | Phenylacetylene | K₂CO₃ | Toluene | 100 | 18 | 85 | 850 | 47 | [11] |
| Sonogashira | CuI / TMEDA | Iodobenzene | Phenylacetylene | K₂CO₃ | DMF | 100 | 12 | 90 | 900 | 75 | [12] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of cross-coupling reactions. Below are representative procedures for Suzuki-Miyaura, Heck, and Sonogashira reactions.
Suzuki-Miyaura Coupling (Palladium-Catalyzed)
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium catalyst.[13]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10 minutes.
-
Add degassed toluene and degassed water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction (Palladium-Catalyzed)
This protocol provides a general procedure for the Heck coupling of an aryl iodide with an acrylate.[13]
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Acrylic acid (1.5 mmol, 1.5 equiv)
-
Sodium carbonate (Na₂CO₃, 3.0 mmol, 3.0 equiv)
-
Palladium(II) chloride (PdCl₂, 0.01 mmol, 1 mol%)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine the aryl iodide, acrylic acid, sodium carbonate, and palladium(II) chloride in water.
-
Heat the reaction mixture to 100 °C and stir for approximately 1 hour.
-
Monitor the reaction for the consumption of the aryl iodide by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of approximately 1.
-
Collect the resulting solid product by filtration.
Sonogashira Coupling (Palladium/Copper-Catalyzed)
This protocol outlines a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne using a palladium/copper co-catalytic system.[10]
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide, terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Workflows and Decision Making
To further aid in the practical application of cross-coupling reactions, the following diagrams illustrate a typical experimental workflow and a logical approach to catalyst selection.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. books.rsc.org [books.rsc.org]
- 3. thalesnano.com [thalesnano.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanist… [ouci.dntb.gov.ua]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 13. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
A Spectroscopic Comparison of Isomeric Pyridopyrimidine Products: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle structural nuances of isomeric pyridopyrimidine products is critical for advancing medicinal chemistry and drug discovery. Spectroscopic techniques offer a powerful toolkit for elucidating these differences. This guide provides a comparative analysis of isomeric pyridopyrimidine products using key spectroscopic methods, supported by experimental data and detailed protocols.
Pyridopyrimidines, bicyclic heterocyclic compounds formed by the fusion of pyridine and pyrimidine rings, exist in four isomeric forms: pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine.[1] These scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purine nucleobases, making them privileged structures in drug design.[2] Distinguishing between these isomers and their derivatives is paramount for structure-activity relationship (SAR) studies. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to differentiate these isomeric products.
Experimental Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis and comparison of isomeric pyridopyrimidine products involves synthesis, purification, and characterization using multiple spectroscopic techniques.
Figure 1. A generalized workflow for the synthesis, purification, and spectroscopic analysis of isomeric pyridopyrimidine products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For pyridopyrimidine isomers, ¹H and ¹³C NMR are invaluable for distinguishing between different substitution patterns.
¹H NMR Spectral Data
The chemical shifts (δ) and coupling constants (J) of the protons in the pyridine and pyrimidine rings are highly sensitive to the positions of the nitrogen atoms and the substituents.
| Compound | Proton | Chemical Shift (δ, ppm) |
| Pyrimidine | H-2 | 9.26 |
| H-4, H-6 | 8.78 | |
| H-5 | 7.36 | |
| 7H-Pyrrolo[2,3-d]pyrimidine | H-2 | ~8.8 |
| H-4 | ~8.6 | |
| H-5 | ~7.6 | |
| H-6 | ~6.5 |
Note: The data presented is a compilation from various sources and representative examples. Actual values may vary based on solvent and substituents.[3][4]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyridopyrimidine isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[5]
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.[3]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-5 seconds.[6]
-
¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a greater number of scans are generally required.[6]
-
Data Processing: Process the raw data using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5][6]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Mass Spectrometry Data
Different ionization techniques can be employed, with Electron Ionization (EI) often leading to extensive fragmentation and Electrospray Ionization (ESI) being a softer method that typically preserves the molecular ion.
| Ionization Technique | Expected Molecular Ion Abundance | Expected Fragmentation | Common Applications |
| Electron Ionization (EI) | Low to absent | Extensive | GC-MS, structural elucidation of volatile compounds.[7] |
| Chemical Ionization (CI) | High | Minimal | GC-MS, for compounds with weak molecular ions in EI.[7] |
| Electrospray Ionization (ESI) | High | Minimal (can be induced) | LC-MS, analysis of polar and non-volatile compounds. |
The fragmentation of the pyridopyrimidine core can involve characteristic losses of small molecules such as HCN, N₂, and fragments from substituents.[8][9]
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
-
Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV to generate molecular and fragment ions.[6]
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum that plots ion intensity versus m/z.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a useful tool for identifying the functional groups present in a molecule.
IR Spectral Data
The IR spectra of pyridopyrimidine derivatives exhibit characteristic absorption bands corresponding to the vibrations of the heterocyclic rings and any substituents.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3381-3441 | Present in amino-substituted or non-N-alkylated pyridopyrimidines.[10][11] |
| C=O Stretch | 1665-1718 | Carbonyl group in pyridopyrimidinones.[10] |
| C=N Stretch | 1525-1575 | Aromatic carbon-nitrogen stretching.[12] |
| C=C Stretch | 1570-1596 | Aromatic carbon-carbon stretching.[12] |
| C-H Aromatic Stretch | 2920-2978 | Stretching vibrations of C-H bonds on the aromatic rings.[12] |
Experimental Protocol: IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle.[6]
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.[6]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[6]
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation, which corresponds to electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system.
UV-Vis Spectroscopic Data
The UV-Vis spectra of pyridopyrimidine isomers are influenced by the extent of the conjugated π-electron system and the nature of any substituents.
| Compound Class | λmax (nm) | Notes |
| Pyrimidine Derivatives | 275 | The specific λmax can vary with substitution and solvent.[13] |
| Halogenated Pyrimidines | Varies | The absorption bands can shift depending on the halogen present.[14] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the pyridopyrimidine isomer in a suitable UV-transparent solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.[13]
-
Data Acquisition: Scan the solution over a wavelength range of approximately 200-400 nm against a solvent blank.[13]
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
References
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 4. 7H-Pyrrolo[2,3-d]pyrimidine(271-70-5) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
Unambiguous Structural Confirmation of a Novel Pyrido[2,3-d]pyrimidine Derivative: A Comparative Guide
For researchers, scientists, and drug development professionals, the definitive structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparison of a novel pyrido[2,3-d]pyrimidine derivative with potential isomeric alternatives, supported by experimental data and detailed protocols for key analytical techniques.
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system due to its wide range of biological activities, including anticancer and anti-inflammatory properties. The precise determination of the substitution pattern on this fused ring system is critical for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. Misinterpretation of spectroscopic data can lead to the incorrect assignment of isomers, such as pyrido[3,4-d]pyrimidines or pyrido[4,3-d]pyrimidines, potentially misdirecting research efforts.
This guide presents a systematic approach to confirming the structure of a representative novel pyrido[2,3-d]pyrimidine derivative, 5-(4-chlorophenyl)-8-cyclohexyl-2-(furan-2-yl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (designated as Compound 1 ), and compares its spectral data with those of isomeric pyridopyrimidines.
Comparative Spectroscopic Data
The unequivocal structural assignment of a novel compound relies on the synergistic interpretation of data from multiple analytical techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for Compound 1 and two representative isomeric scaffolds.
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| Compound 1 (pyrido[2,3-d]pyrimidine) | 11.49 (s, 1H, NH), 7.52-7.29 (m, 6H, Ar-H & H-furyl), 6.98 (s, 1H, H-furyl), 1.47-1.05 (m, 11H, cyclohexyl) | 166.9, 163.3, 160.8, 155.6, 135.3, 133.7, 131.5, 130.9, 129.9, 128.7, 128.6, 128.4, 128.3, 128.0, 117.6 (CN), 67.4, 31.88, 25.04, 24.13, 22.39 |
| Alternative 1 (pyrido[3,4-d]pyrimidine) | 11.38 (br, 1H, OH), 8.51 (s, 1H), 7.85 (d, J=8 Hz, 2H), 7.80 (d, J=4 Hz, 1H), 7.32 (t, 2H), 7.08 (d, J=4 Hz, 1H), 6.96 (t, 1H), 6.70 (s, 2H, NH₂) | 161.7, 152.9, 150.2, 140.8, 137.7, 136.1, 129.2 (2C), 121.7, 120.0, 118.6 (2C), 108.5 |
| Alternative 2 (pyrido[4,3-d]pyrimidine) | - | - |
| Note: Specific data for a directly comparable pyrido[4,3-d]pyrimidine was not available in the searched literature. General characteristics would include distinct aromatic proton and carbon environments compared to the other isomers. |
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| Compound 1 (pyrido[2,3-d]pyrimidine) | 3280 (NH), 2230 (C≡N), 1698, 1676 (C=O) | 446.89 (M⁺)[1] |
| Alternative 1 (pyrido[3,4-d]pyrimidine) | - | 254 (M+H)⁺ |
| Alternative 2 (pyrido[4,3-d]pyrimidine) | - | 163.14 (M⁺) for the unsubstituted core |
Definitive Structural Confirmation by X-ray Crystallography
Single-crystal X-ray diffraction provides the most unambiguous structural proof. A study on 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea confirmed the connectivity and planarity of the pyrido[2,3-d]pyrimidine ring system.[2][3] The crystal structure reveals the precise bond lengths, bond angles, and intermolecular interactions, leaving no ambiguity in the assignment of the isomeric form.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for verifying research findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule and establish connectivity through spin-spin coupling.
Instrumentation: Bruker Avance 500 MHz spectrometer.[4]
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[5]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[4]
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically necessary.
-
2D NMR (COSY, HSQC, HMBC): To further elucidate the structure and assign all proton and carbon signals unambiguously, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. These experiments reveal proton-proton couplings, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Procedure (KBr Pellet Method): [6][7]
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.[8][9]
Procedure (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar to picomolar concentration range) in a suitable solvent system (e.g., methanol, acetonitrile, often with a small percentage of formic acid to promote protonation).[9]
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: Apply a high voltage (typically 3-5 kV) to the capillary tip to generate a fine spray of charged droplets. A heated drying gas (e.g., nitrogen) aids in desolvation.
-
Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Single-Crystal X-ray Diffraction
Objective: To obtain the precise three-dimensional atomic arrangement of the molecule in the solid state.
Instrumentation: Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[10][11]
Procedure:
-
Crystal Growth: Grow single crystals of the compound of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (free of cracks and defects) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[2]
-
Crystal Mounting: Carefully mount a selected crystal on a goniometer head.[2]
-
Data Collection: Place the goniometer head on the diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The instrument then rotates the crystal through a series of angles while irradiating it with X-rays and collecting the diffraction data on the detector.[12][13]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other structural parameters.[12][13]
Structural Confirmation Workflow
The logical progression of experiments is crucial for efficient and accurate structure determination.
Caption: Workflow for the structural confirmation of a novel pyrido[2,3-d]pyrimidine derivative.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. preprints.org [preprints.org]
- 6. eng.uc.edu [eng.uc.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. indianchemicalsociety.com [indianchemicalsociety.com]
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Dichloropyrido[2,3-d]pyrimidine: A Procedural Guide
The proper disposal of 2,4-Dichloropyrido[2,3-d]pyrimidine, a chlorinated heterocyclic compound, is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for its responsible management, from initial handling to final disposal, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical due to the potential hazards associated with this class of chemicals.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on data from analogous compounds, this substance should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator is recommended.
Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[1]
Quantitative Safety Data Summary
The following table summarizes key safety information extrapolated from safety data sheets (SDS) of structurally similar compounds, such as 2,4-Dichloropyrimidine and 2,4-Dichloropyrido[3,2-d]pyrimidine.
| Hazard Information | First Aid Measures |
| Causes skin irritation [1][2] | In case of skin contact, immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[1][3] |
| Causes serious eye irritation [1][2] | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][3] |
| May cause respiratory irritation [1][2] | If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3] |
| Harmful if swallowed | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[3][4] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The primary method for disposal is through an approved hazardous waste management facility.
1. Waste Identification and Segregation:
-
Clearly label the waste container with the chemical name: "this compound".
-
Segregate this chlorinated waste from other waste streams to prevent accidental mixing and reactions.
2. Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.
-
Ensure the container is tightly sealed to prevent the release of vapors or dust.
3. Small Spills and Contaminated Materials:
-
In the event of a small spill, carefully sweep up the solid material.[1][2]
-
Place the spilled material and any contaminated items (e.g., paper towels, gloves) into the designated hazardous waste container.
-
Avoid generating dust during cleanup.[2]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
4. Disposal Coordination:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste.
5. Final Disposal Method:
-
The recommended method for the ultimate disposal of chlorinated heterocyclic compounds is high-temperature incineration at an approved hazardous waste facility. This process ensures the complete destruction of the compound, minimizing environmental impact.
-
Landfilling is generally not a suitable disposal method for this type of chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment.
References
Essential Safety and Operational Guide for Handling 2,4-Dichloropyrido[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling, storage, and disposal of 2,4-Dichloropyrido[2,3-d]pyrimidine (CAS No. 126728-20-9). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. It is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation.[1] Therefore, a comprehensive personal protective equipment plan is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing chemical safety goggles are required to protect against dust and splashes.[2][3] A face shield should be worn over goggles for maximum protection.[2] |
| Hand Protection | Chemical-Resistant Gloves | Protective gloves are necessary to prevent skin contact.[2][4] Disposable nitrile gloves provide adequate short-term protection; however, for prolonged contact, gloves with higher chemical resistance should be considered. Always inspect gloves for tears or holes before use. |
| Body Protection | Laboratory Coat and Protective Clothing | Wear a suitable laboratory coat and additional protective clothing to prevent skin exposure.[2][3][4] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a certified chemical fume hood or if dust generation is likely.[3] |
Detailed Procedural Protocols
Safe Handling and Operational Plan
Strict adherence to the following operational steps is crucial for minimizing exposure and ensuring a safe laboratory environment.
Step 1: Preparation and Engineering Controls
-
Ensure that a certified chemical fume hood is operational and available for all handling procedures.
-
Verify that emergency eyewash stations and safety showers are accessible and in proper working order.[2]
-
Designate a specific area for handling this compound to minimize contamination.
Step 2: Donning Personal Protective Equipment (PPE)
-
Before entering the designated handling area, put on all required PPE as outlined in Table 1. This includes a lab coat, chemical-resistant gloves, and safety goggles. A face shield and respirator should be used as necessary.
Step 3: Chemical Handling
-
Conduct all weighing and transferring of the solid compound within the chemical fume hood to control dust and vapors.
-
Prevent all personal contact with the chemical, including skin and eye contact.[2]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2][4]
Step 4: Storage
-
Keep the container in a cool, dry, and well-ventilated area.[3][4]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Protocol
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[1] Seek medical advice if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2] For major spills, contact your institution's environmental health and safety department. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Chemical: Dispose of unused or waste this compound as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[2]
-
Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, filter paper, and empty containers, must be disposed of as hazardous waste.
-
Empty Containers: Triple-rinse empty containers with an appropriate solvent, collecting the rinsate as hazardous waste. Puncture or otherwise render the container unusable before disposal.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
